Methyl isobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWKHZACMWKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060275 | |
| Record name | Propanoic acid, 2-methyl-, methyl ester | |
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Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.888 | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
547-63-7 | |
| Record name | Methyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl isobutyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |
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| Record name | METHYL ISOBUTYRATE | |
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| Record name | Propanoic acid, 2-methyl-, methyl ester | |
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| Record name | Propanoic acid, 2-methyl-, methyl ester | |
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| Record name | Methyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-84.7 °C | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Ubiquitous Presence of Methyl Isobutyrate in Nature: A Technical Guide to its Occurrence, Biosynthesis, and Analysis in Fruits
Abstract
Methyl isobutyrate, a volatile ester renowned for its sweet, fruity, and ethereal aroma reminiscent of apple and pineapple, is a significant contributor to the flavor profiles of numerous fruits.[1][2] Its natural occurrence is a subject of great interest to researchers in the fields of food science, agriculture, and natural product chemistry. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound in a variety of fruits, delves into its biosynthetic origins within the plant, and offers a detailed, field-proven protocol for its extraction and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the complexities of fruit aroma chemistry.
Introduction: The Aromatic Signature of this compound
The sensory perception of fruit is a complex interplay of taste and aroma, with volatile organic compounds (VOCs) playing a pivotal role in defining the characteristic scent. Among the myriad of esters that contribute to the fruity bouquet, this compound (methyl 2-methylpropanoate) stands out for its potent and pleasant aromatic qualities.[1][2] Its presence, even in trace amounts, can significantly impact the overall flavor profile, lending a desirable sweetness and fruity character. Understanding the distribution and formation of this compound in different fruit species is crucial for quality assessment, cultivar selection, and the development of natural flavor ingredients.
Natural Occurrence of this compound in Fruits
This compound and its isomers have been identified as naturally occurring volatile constituents in a wide array of fruits. While its concentration can vary significantly depending on the fruit species, cultivar, and stage of ripeness, its presence is a recurring theme in the aroma chemistry of many popular fruits. The following table summarizes the documented occurrence of this compound and related isobutyrate esters in various fruits. It is important to note that quantitative data for this compound is not always available, and in many studies, it is grouped with other esters or reported qualitatively.
| Fruit | Scientific Name | Presence of this compound/Isobutyrates | Reported Concentration/Relative Abundance | References |
| Apple | Malus domestica | Present | Variable, often a minor component. | [3] |
| Pineapple | Ananas comosus | Present | Contributes to the characteristic fruity aroma. | |
| Banana | Musa spp. | 3-Methylbutyl isobutyrate detected | Up to 5.71% of total volatiles in fully ripened 'Fenjiao' cultivar. | [4] |
| Grape | Vitis vinifera | Present | Detected in various grape varieties and wines. | [5][6][7] |
| Kiwi | Actinidia deliciosa | Ethyl isobutyrate and other esters present. | Variable depending on the cultivar. | [8][9] |
| Papaya | Carica papaya | Present | Contributes to the overall aroma profile. | [6][10] |
| Strawberry | Fragaria × ananassa | Methyl isovalerate and other methyl esters present. | Detected in various cultivars. | [11][12][13][14] |
| Blueberry | Vaccinium angustifolium | Present | Reported as a naturally occurring compound. | [6] |
| Melon | Cucumis melo | Present | Contributes to the fruity aroma. | [2] |
| Roman Chamomile | Chamaemelum nobile | Isobutyl isobutyrate and other isobutyrates present | 2-9% Isobutyl Isobutyrate in essential oil. | [15][16][17][18][19] |
The Biosynthetic Pathway of this compound in Plants
The formation of this compound in fruits is a fascinating example of secondary metabolism, intricately linked to primary metabolic pathways. The biosynthesis of branched-chain esters, including this compound, originates from the catabolism of branched-chain amino acids.
The key precursor for the isobutyryl moiety of this compound is the amino acid valine . Through a series of enzymatic reactions, valine is converted into isobutyryl-CoA . This activated intermediate serves as the acyl donor in the final esterification step.
The final and crucial step in the biosynthesis of this compound is the esterification of isobutyryl-CoA with methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs are responsible for the formation of a wide variety of esters in fruits and are a key determinant of the final aroma profile.
The following diagram illustrates the simplified biosynthetic pathway of this compound from its precursor, valine.
Analytical Methodology: A Guide to Extraction and Quantification
The accurate identification and quantification of this compound in complex fruit matrices require a robust and sensitive analytical methodology. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for the analysis of volatile compounds in fruits, offering a solvent-free, sensitive, and relatively simple sample preparation technique.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Fruits
This protocol provides a detailed, step-by-step methodology for the extraction and quantification of this compound from a fruit sample.
Materials and Reagents:
-
Fruit sample (e.g., strawberry, banana, apple)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Internal standard solution (e.g., 2-octanol in methanol, 10 ppm)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fresh fruit (e.g., 5 g) in a blender or with a mortar and pestle.
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known volume (e.g., 10 µL) of the internal standard solution.
-
Immediately seal the vial with the magnetic screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted volatile compounds from the SPME fiber in the hot GC injector (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Use a temperature program to achieve optimal separation (e.g., start at 40°C for 2 min, ramp to 230°C at 5°C/min, hold for 5 min).
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a specific mass range (e.g., m/z 35-350).
-
-
Data Analysis and Quantification:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantify the concentration of this compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.
-
The following diagram provides a visual representation of the analytical workflow.
Conclusion and Future Perspectives
This compound is a key contributor to the desirable fruity aromas of many important fruit crops. Its biosynthesis from the amino acid valine highlights the intricate connection between primary and secondary metabolism in plants. The analytical workflow presented in this guide provides a robust and reliable method for the identification and quantification of this important flavor compound.
Future research should focus on elucidating the specific alcohol acyltransferases responsible for this compound synthesis in different fruit species. A deeper understanding of the genetic and environmental factors that regulate the expression and activity of these enzymes could pave the way for breeding programs aimed at enhancing the flavor profiles of fruits. Furthermore, the development of more comprehensive quantitative databases of this compound concentrations across a wider range of fruit cultivars and ripening stages will be invaluable for the food and flavor industries.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [flavscents.com]
- 3. NMR Characterization of Ten Apple Cultivars from the Piedmont Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. northerngrapesproject.org [northerngrapesproject.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study on Physicochemical and Nutritional Qualities of Kiwifruit Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. papaya isobutyrate, 10031-71-7 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]
- 14. A strawberry accession with elevated methyl anthranilate fruit concentration is naturally resistant to the pest fly Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ScenTree - Chamomile roman oil (CAS N° 8015-92-7) [scentree.co]
- 16. Chamomile essential oil profiles & research studies [baseformula.com]
- 17. avenalab.com [avenalab.com]
- 18. iff.com [iff.com]
- 19. japsonline.com [japsonline.com]
methyl isobutyrate chemical formula and molecular weight
An In-Depth Technical Guide to Methyl Isobutyrate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a key organic ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into its synthesis, characterization, and application. We will explore the causality behind experimental choices and ground key claims in authoritative sources, ensuring a self-validating and trustworthy resource.
This compound, systematically named methyl 2-methylpropanoate, is the ester formed from isobutyric acid and methanol.[1][2] Its chemical formula is C₅H₁₀O₂.[1][2][3] It is a colorless liquid recognized by its characteristic fruity aroma, often described as reminiscent of apple or pineapple.[4] This aromatic property has led to its widespread use as a flavoring and fragrance agent.[1][5]
The molecule's structure features a branched isopropyl group attached to the carbonyl carbon, which influences its physical properties such as boiling point and solubility.[6] It is slightly soluble in water but miscible with common organic solvents like alcohol and ether, making it a useful solvent in certain applications.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₅H₁₀O₂ | [1][2][3] |
| Molecular Weight | 102.13 g/mol | [1][7] |
| IUPAC Name | methyl 2-methylpropanoate | [1][2] |
| CAS Number | 547-63-7 | [3][7] |
| Appearance | Colorless liquid | [3][7] |
| Density | 0.891 - 0.895 g/cm³ at 20-25 °C | [3][7] |
| Boiling Point | 92-100 °C | [2][7] |
| Melting Point | -85 °C | [3][7] |
| Refractive Index (n_D^20) | 1.382 - 1.385 | [3][7] |
| Flash Point | 3.33 °C (38.00 °F) |[3] |
Synthesis and Purification: The Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves refluxing isobutyric acid with an excess of methanol.[6] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
The reaction is an equilibrium process. To drive it towards the product (the ester), Le Châtelier's principle is applied by using one reactant in excess—typically the less expensive one, which in this case is methanol.[8]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing this compound, followed by a workup and purification by fractional distillation.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (10.0 mmol).
-
Add an excess of dry methanol (e.g., 30 mL).[6]
-
In a fume hood, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution while stirring.[6][9]
-
Attach a reflux condenser to the flask and ensure water lines are properly connected.
Step 2: Reflux
-
Heat the mixture to reflux using a heating mantle. A gentle boil should be maintained.
-
Allow the reaction to reflux for at least 1-3 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
Step 3: Workup and Neutralization
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water (e.g., 25-50 mL).[10]
-
Carefully neutralize the remaining acid by adding a saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases.[9] This step is crucial to remove the sulfuric acid catalyst and any unreacted isobutyric acid.
-
Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[11]
Step 4: Drying and Purification
-
Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]
-
Filter the solution to remove the drying agent.
-
Purify the crude this compound by fractional distillation.[12] The boiling point of this compound is significantly lower than that of any remaining isobutyric acid, but fractional distillation is preferred to ensure high purity.[12][13] Collect the fraction boiling at approximately 92-94 °C.[7]
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization: A Spectroscopic Profile
Structural elucidation and purity assessment of synthesized this compound rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide unambiguous confirmation of the this compound structure.
-
¹H NMR: The proton NMR spectrum is simple and highly characteristic.
-
A singlet integrating to 3 protons appears around δ 3.67 ppm . This corresponds to the methyl ester protons (-OCH₃), which have no adjacent protons to couple with.[4]
-
A septet (a multiplet with 7 lines) integrating to 1 proton is observed around δ 2.5-2.6 ppm . This signal is for the methine proton (-CH) on the isopropyl group, which is split by the six adjacent, chemically equivalent methyl protons (n+1 = 6+1 = 7).[4]
-
A doublet integrating to 6 protons appears around δ 1.16-1.18 ppm . This signal represents the two equivalent methyl groups (-CH(CH₃)₂) of the isopropyl moiety, which are split by the single adjacent methine proton (n+1 = 1+1 = 2).[4]
-
-
¹³C NMR: The carbon NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.
Caption: Structure of this compound with ¹H NMR assignments.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1740 cm⁻¹ .[4][14] Other significant peaks include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides key structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): A peak for the molecular ion [C₅H₁₀O₂]⁺ is expected at m/z = 102 , though it may be weak.[4][15]
-
Base Peak: The most abundant fragment ion (base peak) is typically observed at m/z = 43 . This corresponds to the stable isopropyl cation, [(CH₃)₂CH]⁺, formed by cleavage of the bond between the isopropyl group and the carbonyl carbon.[4][16]
-
Other Key Fragments:
-
m/z = 71: Results from the loss of the methoxy group (-OCH₃, 31 Da), corresponding to the isobutyryl cation, [(CH₃)₂CHCO]⁺.[4]
-
m/z = 59: Corresponds to the methoxycarbonyl cation, [COOCH₃]⁺.[4]
-
m/z = 87: Arises from McLafferty rearrangement, if applicable, or loss of a methyl group (-CH₃, 15 Da).[4]
-
Caption: Key fragmentation pathways of this compound in EI-MS.
Applications in Research and Drug Development
While widely known as a flavor and fragrance agent, this compound and related isobutyrate esters hold relevance for scientific research and pharmaceutical development.
-
Solvent and Reagent: Due to its relatively low boiling point and moderate polarity, it can be used as a solvent in specific organic reactions.[2][5] It also serves as a starting material or intermediate in organic synthesis. For instance, isobutyrate esters can be converted to other functional groups or used as building blocks for more complex molecules.[17] The oxidative dehydrogenation of this compound to produce methyl methacrylate has also been studied.[18]
-
Relevance as a Structural Motif in Drug Development: The isobutyrate moiety is a structural component of interest in medicinal chemistry and drug delivery. While this compound itself is not a drug, the esterification of active pharmaceutical ingredients (APIs) with short-chain fatty acids like isobutyric acid is a recognized strategy to modify a drug's physicochemical properties.
-
Prodrug Strategy: Esterification can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. For example, resveratrol has been esterified with butyric acid to enhance its bioactivity and potential as a functional food ingredient.[19]
-
Drug Delivery Systems: More complex isobutyrate esters, such as sucrose acetate isobutyrate (SAIB), are regarded as safe (GRAS) by the FDA and are explored as excipients in drug delivery systems.[20] SAIB has been investigated for creating mucoadhesive formulations for oral drug delivery and as a component in sustained-release injectable systems.[20][21] Similarly, cellulose acetate butyrate (CAB), another cellulose ester, is used as a wall material for microcapsules to achieve sustained release of active agents.[22]
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[4]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14]
-
Fire Safety: Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Avoid using a direct stream of water.[15]
References
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- 22. Solid-Phase Synthesis of Cellulose Acetate Butyrate as Microsphere Wall Materials for Sustained Release of Emamectin Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl Isobutyrate: Boiling Point and Solubility
This guide provides a detailed exploration of two critical physicochemical properties of methyl isobutyrate: its boiling point and solubility. An understanding of these characteristics is fundamental for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond a simple recitation of values to explain the underlying principles and provide actionable experimental protocols.
Introduction to this compound: A Versatile Ester
This compound (CAS No. 547-63-7), also known as methyl 2-methylpropanoate, is a clear, colorless liquid with a characteristic fruity aroma, reminiscent of apples and pineapples.[1] As the methyl ester of isobutyric acid, it belongs to the carboxylic ester family.[2] Its molecular formula is C5H10O2, and it has a molecular weight of 102.13 g/mol .[2][3] This compound is not only a significant component in the flavor and fragrance industry but also serves as a valuable solvent and intermediate in organic synthesis.[1][4] A thorough understanding of its physical properties is paramount for its effective and safe utilization in various scientific applications.
Boiling Point of this compound: Theory and Practical Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For this compound, this physical constant is a key indicator of its volatility and is crucial for purification techniques such as distillation.
Theoretical Framework: Intermolecular Forces at Play
The boiling point of this compound is a direct consequence of the intermolecular forces between its molecules. As an ester, the primary forces are:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) in the ester functionality creates a permanent dipole, leading to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules and increase with molecular size and surface area.
This compound lacks the ability to form strong hydrogen bonds, which explains its relatively moderate boiling point compared to alcohols or carboxylic acids of similar molecular weight.
Reported Boiling Point Values
Reported values for the boiling point of this compound at standard atmospheric pressure (760 mmHg) generally fall within a narrow range. Various sources report the boiling point to be between 90 °C and 100 °C.[7][8] Specifically, values of 90 °C, 92 °C, 93 °C, and a range of 91.00 to 93.00 °C are commonly cited.[2][7][9][10] This slight variation can be attributed to minor differences in experimental conditions and purity of the sample.
Experimental Determination of Boiling Point
A precise determination of the boiling point is essential for compound identification and purity assessment. The micro boiling point or Thiele tube method is a reliable technique for this purpose.[6][11]
Protocol for Micro Boiling Point Determination:
-
Preparation: Place a few milliliters of this compound into a small test tube.
-
Capillary Tube Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the liquid.[12]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with paraffin oil), making sure the liquid level in the bath is above the level of the this compound but below the open end of the test tube.[6]
-
Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11][13]
-
Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][11]
-
Safety Precautions: this compound is a flammable liquid.[3][14] Ensure heating is performed in a well-ventilated area, away from open flames.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[9]
Diagram of Boiling Point Determination Setup
Caption: Workflow for experimental determination of boiling point.
Solubility Profile of this compound
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. This property is critical for drug development, as it influences bioavailability and formulation design.[17][18]
Theoretical Principles: "Like Dissolves Like"
The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a polar region (the ester group) and nonpolar regions (the alkyl groups).
-
Solubility in Water: this compound is described as slightly soluble or sparingly soluble in water.[1][7][19] The polar ester group can engage in dipole-dipole interactions with water molecules. However, the nonpolar hydrocarbon portion of the molecule disrupts the strong hydrogen bonding network of water, limiting its solubility. One source estimates the water solubility to be 9268 mg/L at 25 °C.[20]
-
Solubility in Organic Solvents: this compound is miscible with many common organic solvents, including alcohol and diethyl ether.[7][10] This high solubility is due to the favorable intermolecular interactions (dipole-dipole and van der Waals forces) between the ester and the organic solvent molecules, which are of similar polarity.
Quantitative Solubility Data
| Solvent | Solubility Description | Quantitative Data (if available) |
| Water | Slightly soluble / Sparingly soluble | 9268 mg/L @ 25 °C[20] |
| Alcohol (Ethanol) | Miscible | - |
| Diethyl Ether | Miscible | - |
| Propylene Glycol | Soluble | - |
| Oils | Miscible | - |
Data compiled from multiple sources.[1][7][20][21]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[22][23]
Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a stoppered flask or vial. The excess solute is necessary to ensure saturation is reached.[22]
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or orbital incubator is typically used.[17]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed to permit the undissolved solute to settle.[22] Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.
Diagram of Shake-Flask Solubility Workflow
Caption: Standard procedure for the shake-flask solubility assay.
Conclusion
The boiling point and solubility of this compound are fundamental physicochemical properties that dictate its behavior in various scientific and industrial applications. Its moderate boiling point, a result of dipole-dipole and van der Waals forces, makes it amenable to purification by distillation. Its dual polarity, with a polar ester group and nonpolar alkyl chains, results in slight solubility in water but excellent miscibility with organic solvents. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these essential parameters, empowering researchers to utilize this compound with greater precision and control in their work.
References
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- 2. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Page loading... [wap.guidechem.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. 异丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
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- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
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- 16. synerzine.com [synerzine.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. chembk.com [chembk.com]
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- 21. This compound CAS#: 547-63-7 [m.chemicalbook.com]
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- 23. tandfonline.com [tandfonline.com]
A Spectroscopic Guide to Methyl Isobutyrate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
Methyl isobutyrate (C₅H₁₀O₂) is a common ester recognized for its characteristic fruity, apple-like aroma, leading to its use as a flavoring agent in the food and beverage industry and in the formulation of fragrances. Beyond its sensory attributes, its straightforward yet distinct molecular structure makes it an excellent model compound for illustrating the power of modern spectroscopic techniques in chemical analysis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control.
This in-depth technical guide provides a detailed exploration of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to not only present the spectral data but also to offer insights into the causality behind experimental choices and the logic of spectral interpretation, reflecting the expertise of a seasoned application scientist. Each section is designed to be a self-validating system, where the data and its interpretation are supported by established principles and authoritative references.
Molecular Structure and Spectroscopic Overview
This compound, systematically named methyl 2-methylpropanoate, possesses a simple branched-chain ester structure. Its molecular weight is 102.13 g/mol . Understanding this structure is key to interpreting the spectroscopic data that follows.
Caption: Molecular structure of this compound.
The following sections will deconstruct the spectroscopic data piece by piece, correlating specific signals and absorptions to the different components of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: Acquiring a High-Resolution NMR Spectrum
The quality of NMR data is highly dependent on proper sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for a ¹H NMR spectrum (a higher concentration of 20-50 mg may be beneficial for ¹³C NMR).
-
Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. The liquid level should be around 4-5 cm from the bottom.
-
Cap the NMR tube securely to prevent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the data.
-
Caption: General workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum provides information about the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
¹H NMR Spectral Data Summary (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.67 | 3H | Singlet (s) | - | -O-CH₃ (a) |
| 2.56 | 1H | Septet (sept) | ~7.0 | -CH- (b) |
| 1.17 | 6H | Doublet (d) | ~7.0 | -CH(CH₃)₂ (c) |
Data sourced from PubChem and ChemicalBook.
Interpretation:
-
δ 3.67 (s, 3H): The singlet at 3.67 ppm corresponds to the three protons of the methoxy group (-O-CH₃). It is a singlet because there are no adjacent protons to couple with. Protons on a carbon adjacent to an ester oxygen are typically found in the 3.7-4.1 ppm range.
-
δ 2.56 (sept, 1H): This septet, integrating to one proton, is assigned to the methine proton (-CH-). The n+1 rule predicts that if a proton is coupled to 'n' equivalent neighboring protons, its signal will be split into 'n+1' peaks. In this case, the methine proton is adjacent to the six equivalent protons of the two methyl groups (n=6), resulting in a septet (6+1=7). Protons on a carbon adjacent to a carbonyl group in an ester are typically shifted to 2.0-2.2 ppm.
-
δ 1.17 (d, 6H): The doublet at 1.17 ppm integrates to six protons and is assigned to the two equivalent methyl groups (-CH(CH₃)₂). Each of these methyl groups is coupled to the single methine proton (n=1), resulting in a doublet (1+1=2).
The coupling constant (J) for the doublet and the septet are identical (~7.0 Hz), confirming the coupling relationship between these two sets of protons.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
¹³C NMR Spectral Data Summary (15.09 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 177.55 | C=O (carbonyl) |
| 51.52 | -O-CH₃ (methoxy) |
| 34.02 | -CH- (methine) |
| 19.05 | -CH(CH₃)₂ (methyls) |
Data sourced from PubChem and ChemicalBook.
Interpretation:
-
δ 177.55: This downfield signal is characteristic of a carbonyl carbon in an ester.
-
δ 51.52: This signal corresponds to the carbon of the methoxy group, deshielded by the adjacent oxygen atom.
-
δ 34.02: The signal for the methine carbon.
-
δ 19.05: The two methyl carbons are chemically equivalent and therefore appear as a single signal at this upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample
For a neat liquid sample like this compound, the thin-film method using salt plates is a common and straightforward technique.
Step-by-Step Methodology:
-
Prepare Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a small amount of a volatile, non-polar solvent like acetone and allow them to dry completely.
-
Apply Sample: Place a single drop of this compound onto the face of one salt plate.
-
Create a Thin Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Acquire Spectrum: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer and acquire the spectrum.
-
Background Scan: It is standard practice to run a background scan of the empty instrument prior to running the sample. The instrument's software will then subtract this background from the sample spectrum.
Caption: Workflow for obtaining an IR spectrum of a liquid sample.
IR Spectrum of this compound
The IR spectrum of this compound is dominated by absorptions corresponding to its ester functional group and alkyl framework.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2970 | Strong | C-H stretch (sp³) |
| ~1740 | Very Strong | C=O stretch (ester) |
| ~1200-1000 | Strong | C-O stretch (ester) |
Data interpretation based on general ester spectra and NIST data.
Interpretation:
-
~2970 cm⁻¹: This strong absorption band is characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the methyl and methine groups.
-
~1740 cm⁻¹: The most prominent peak in the spectrum is the very strong absorption at approximately 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of an aliphatic ester. The exact position can vary slightly depending on the physical state of the sample.
-
~1200-1000 cm⁻¹: A strong absorption in this region is due to the C-O stretching vibration of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid
For a volatile liquid like this compound, introduction into the mass spectrometer is typically straightforward.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the liquid sample is injected into the instrument. Due to its volatility, it readily vaporizes in the heated injection port.
-
Ionization: The gaseous molecules are then bombarded with high-energy electrons in the ionization chamber. This process, known as Electron Ionization (EI), typically removes an electron from the molecule to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mass Spectrum of this compound
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment peaks.
Mass Spectrometry Data Summary (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 102 | Moderate | [C₅H₁₀O₂]⁺• (Molecular Ion, M⁺•) |
| 87 | Moderate | [M - CH₃]⁺ |
| 71 | High | [(CH₃)₂CHCO]⁺ (Isobutyryl cation) |
| 59 | Moderate | [COOCH₃]⁺ |
| 43 | Base Peak (100%) | [(CH₃)₂CH]⁺ (Isopropyl cation) |
Data sourced from NIST Chemistry WebBook and PubChem.
Interpretation and Fragmentation Pattern:
-
m/z 102 (Molecular Ion): This peak corresponds to the intact this compound molecule that has lost one electron. Its presence confirms the molecular weight of the compound.
-
m/z 87: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 71: This fragment results from the cleavage of the C-O single bond, losing the methoxy radical (•OCH₃). This forms the stable isobutyryl cation.
-
m/z 59: This peak arises from the cleavage of the bond between the carbonyl carbon and the isopropyl group, forming the [COOCH₃]⁺ fragment.
-
m/z 43 (Base Peak): The most abundant ion in the spectrum, the base peak, corresponds to the isopropyl cation [(CH₃)₂CH]⁺. This fragment is formed by the cleavage of the bond between the carbonyl carbon and the isopropyl group. The high stability of this secondary carbocation explains its high abundance.
Caption: Key fragmentation pathways of this compound in mass spectrometry.
Conclusion
The spectroscopic analysis of this compound serves as a quintessential example of how complementary analytical techniques can be synergistically employed to build a complete and validated picture of a molecule's structure. ¹H and ¹³C NMR spectroscopy provided a detailed map of the carbon-hydrogen framework and connectivity. IR spectroscopy confirmed the presence of the key ester functional group through its characteristic vibrational modes. Finally, mass spectrometry not only verified the molecular weight but also offered further structural confirmation through predictable fragmentation patterns. For scientists in research and development, mastering the interpretation of these spectroscopic techniques is a fundamental skill for chemical characterization, ensuring the identity, purity, and quality of materials.
Methyl Isobutyrate: A Comprehensive Technical Guide to Safety and Handling
This guide provides an in-depth overview of the critical safety protocols and handling procedures for methyl isobutyrate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding this compound: Chemical & Physical Profile
This compound (CAS No. 547-63-7), also known as methyl 2-methylpropanoate, is a colorless liquid with a characteristic fruity odor, reminiscent of apples and pineapples.[1][2] Its utility as a flavoring agent and solvent stems from its specific physicochemical properties, which also dictate its inherent hazards.[2][3][4] A thorough understanding of these properties is fundamental to its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H10O2 | [3][5][6][7] |
| Molecular Weight | 102.13 g/mol | [3][5][6] |
| Boiling Point | 90-93 °C (194-199 °F) | [1][8][9][10] |
| Melting Point | -85 °C to -84 °C (-121 °F to -120 °F) | [1][3][8][10] |
| Flash Point | 3.33 °C to 13 °C (38 °F to 55.4 °F) | [1][8][11][12][13] |
| Density | 0.891 - 0.895 g/mL at 20-25 °C | [1][2][8][10] |
| Solubility | Slightly soluble in water; miscible with alcohol and common organic solvents.[1][2] | |
| Vapor Pressure | 49 mbar @ 20 °C | [14] |
The low flash point of this compound is a critical safety concern, classifying it as a highly flammable liquid.[1][6][11][15][16] This necessitates stringent control of ignition sources in any environment where it is handled or stored.
Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance due to its flammability and potential to cause irritation.[9] While not considered acutely toxic, exposure can lead to adverse health effects.
-
Primary Hazards: Highly flammable liquid and vapor.[6][8][11][15][16] Vapors are heavier than air and may travel to a source of ignition and flash back.[17]
-
Health Hazards:
Currently, there is no evidence to suggest that this compound is carcinogenic.[5][18]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Hierarchy of Controls
The most effective approach to mitigating risks follows the hierarchy of controls, prioritizing engineering solutions over personal protective measures.
Caption: Hierarchy of controls for minimizing exposure to this compound.
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[5] Always inspect gloves prior to use and wash hands after handling.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11][12][16] In situations with a high risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8][11][12] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[11][18]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to prevent the buildup of flammable vapors.[5][8][15]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[5][6][8][11][16] Use only non-sparking tools and explosion-proof equipment.[5][8][15][16]
-
Static Discharge: Take precautionary measures against static discharge.[5][6][16] Ground and bond containers when transferring material.[11][12][15][16]
-
Personal Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][15]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]
-
Location: Store in a designated flammables area away from heat and sources of ignition.[1][11][12]
-
Incompatible Materials: Store away from strong acids, strong bases, and oxidizing agents.[9][11][15][18]
Emergency Procedures: First Aid and Spill Response
Prompt and correct action during an emergency is crucial to minimizing harm to personnel and the environment.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [5][8][11][15] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [5][8][11][15] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][6][11][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][11][15] |
Spill Response Protocol
In the event of a spill, follow a systematic procedure to ensure the safety of all personnel and proper cleanup.
Caption: Step-by-step workflow for responding to a this compound spill.
For large spills, evacuate the area and contact emergency services. Prevent the spill from entering sewers or public waters.[15]
Firefighting Measures
Due to its high flammability, it is essential to be prepared for a potential fire.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or water spray.[5][11][15]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[15]
-
Specific Hazards: Vapors may form explosive mixtures with air.[6][15] Containers may explode when heated.[11][12] Hazardous decomposition products include carbon oxides.[5][18]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8][11]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8][15] Do not dispose of it in drains or the environment.[5] Handle empty containers with care as they may contain flammable residual vapors.[15]
Conclusion
This compound is a valuable solvent and flavoring agent, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with this chemical and maintain a safe and productive laboratory environment.
References
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 13. This compound, 547-63-7 [thegoodscentscompany.com]
- 14. fishersci.com [fishersci.com]
- 15. synerzine.com [synerzine.com]
- 16. echemi.com [echemi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
biological role of methyl isobutyrate as a metabolite
An In-depth Technical Guide to the Biological Role of Methyl Isobutyrate as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a volatile organic compound (VOC) and the methyl ester of isobutyric acid, is an emerging metabolite of interest at the intersection of gut microbiology, host metabolism, and diagnostics. While its precursor, isobutyrate, a branched-chain fatty acid produced by microbial fermentation, has been the subject of extensive research, the specific biological role of this compound is less defined. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic origins, its relationship with isobutyrate, its potential physiological and pathophysiological significance, and the analytical methodologies required for its study. This document synthesizes existing literature to offer a scientifically grounded perspective for researchers in metabolomics, gut health, and biomarker discovery.
Introduction: Unveiling this compound
This compound (C₅H₁₀O₂) is a volatile ester recognized for its fruity aroma and its use as a flavoring agent.[1][2] Beyond its industrial applications, it is cataloged as a metabolite found in various natural sources, including fruits and fermented products, and is produced by microorganisms such as Saccharomyces cerevisiae.[1] Its presence in human feces and exhaled breath has positioned it as a potential biomarker linked to the metabolic activity of the gut microbiome and various health states.[3][4]
This guide delves into the biological context of this compound, moving beyond its identity as a simple VOC to explore its significance as a product of and potential participant in mammalian metabolic pathways. Given that the biological functions of its precursor, isobutyrate, are more extensively characterized, this document will heavily reference the roles of isobutyrate to infer the potential impact of its methyl ester. We will explore the causality behind its formation, its likely metabolic fate, and the experimental choices required to accurately measure and interpret its presence in biological systems.
The Metabolic Lifecycle of this compound
The story of this compound as an endogenous metabolite is intrinsically linked to the metabolism of the branched-chain amino acid (BCAA) valine and the subsequent microbial production of isobutyrate.
Anabolism: From Valine to a Volatile Ester
The primary source of endogenous isobutyrate is the anaerobic fermentation of valine by gut microbiota.[5] This process is a key indicator of protein fermentation, which becomes more prominent with high-protein diets or when dietary fiber is scarce.[5]
The biosynthetic pathway can be summarized as follows:
-
Valine Catabolism: Gut microbes, particularly species from genera like Clostridium and Parabacteroides, catabolize valine, an essential amino acid derived from dietary protein.[5]
-
Formation of Isobutyryl-CoA: Through a series of enzymatic reactions, valine is converted to isobutyryl-CoA.
-
Production of Isobutyrate: Isobutyryl-CoA is then converted to isobutyrate (isobutyric acid).[5]
The subsequent esterification of isobutyrate to this compound within a biological context is not well-elucidated. It is hypothesized to be an enzymatic process involving a methyltransferase enzyme that utilizes a methyl donor like S-adenosyl methionine (SAM). However, specific human or microbial enzymes responsible for this reaction have yet to be identified.
Catabolism: Hydrolysis by Esterases
Once formed or absorbed, this compound is likely subject to rapid hydrolysis by non-specific esterases present in the liver, blood, and other tissues.[6] This enzymatic reaction would cleave the ester bond, yielding isobutyrate and methanol.
-
Enzymatic Hydrolysis: Carboxylesterases, such as horse liver esterase, have been shown to efficiently hydrolyze this compound.[6]
This rapid conversion suggests that the systemic biological effects observed may be primarily attributable to the resulting isobutyrate, while this compound itself may function as a short-lived, volatile precursor. The subsequent metabolism of isobutyrate involves its conversion to propionyl-CoA, which can then enter central carbon metabolism.[7]
Biological Roles and Pathophysiological Significance
The biological activity of this compound is largely inferred from the known functions of its precursor, isobutyrate. Isobutyrate is a branched-chain fatty acid (BCFA) that, along with other short-chain fatty acids (SCFAs), acts as a signaling molecule with significant effects on host physiology.
Gut Health and Microbiome-Host Crosstalk
Isobutyrate, as a product of protein fermentation, serves as a biomarker for the balance between carbohydrate and protein fermentation in the gut.[5] While high levels may indicate a less favorable metabolic state (putrefaction), it also participates in the complex signaling network of the gut. BCFAs and SCFAs can modulate intestinal cell activity through various mechanisms, including:
-
Signaling via G-protein coupled receptors (GPCRs): SCFAs are known ligands for GPCRs like FFAR2 and FFAR3, which are involved in regulating gut motility, inflammation, and hormone secretion.[8]
-
Epigenetic Regulation: Isobutyrate's structural relative, butyrate, is a well-known inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that can have anti-inflammatory and anti-proliferative effects.[8][9] BCFAs may also contribute to this epigenetic regulation.
Immunomodulation
SCFAs, including butyrate, are crucial for maintaining immune homeostasis in the gut. They can induce the differentiation of regulatory T cells (Tregs), which are essential for suppressing inflammatory responses.[9] While the direct immunomodulatory effects of isobutyrate are less studied, its presence is often altered in inflammatory bowel disease (IBD), suggesting a potential role in gut inflammation.[5]
Metabolic Health
The balance of gut-derived metabolites can influence systemic metabolism. Some studies have linked higher plasma levels of BCFAs, including isobutyrate, with improved glycemic control.[5] Conversely, other studies have associated elevated isobutyrate with an increased risk of gestational diabetes, highlighting the context-dependent nature of its metabolic impact.[5]
This compound as a Volatile Biomarker
The volatility of this compound makes it a candidate for non-invasive diagnostics through breath analysis.[4][10] Its detection could signify:
-
Gut Dysbiosis: Altered levels may reflect shifts in the composition and metabolic activity of the gut microbiota.
-
Disease States: this compound has been associated with conditions such as irritable bowel syndrome (diarrhea-predominant) and nonalcoholic fatty liver disease, although its role as a causative agent versus a biomarker is unclear.[1] Higher fecal concentrations of isobutyrate are also observed in colorectal cancer patients.[5]
Table 1: Potential Clinical Significance of Isobutyrate and this compound
| Condition | Observation | Potential Implication | Reference(s) |
| Metabolic Health | Higher plasma BCFAs (incl. isobutyrate) linked to lower dysglycemia odds. | May signal a metabolically favorable microbiome. | [5] |
| Gestational Diabetes | Higher mid-pregnancy isobutyrate predicted increased risk. | High protein/low fiber microbiome signature may impair glucose metabolism. | [5] |
| Inflammatory Bowel Disease (IBD) | Altered fecal isobutyrate levels (sometimes elevated). | Marker of dysbiosis and increased protein fermentation. | [5] |
| Colorectal Cancer (CRC) | Higher fecal isobutyrate in CRC patients. | Part of a metabolic signature for early detection; reflects microbial proteolysis. | [5] |
| Irritable Bowel Syndrome (IBS) | Associated with diarrhea-predominant IBS. | Potential biomarker for gut dysfunction. | [1] |
Analytical Methodologies
Accurate quantification of this compound and its precursor is essential for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose due to its high sensitivity and specificity for volatile and semi-volatile compounds.[11][12]
Quantification of SCFAs and Esters in Fecal Samples by GC-MS
This protocol describes a common workflow for the analysis of SCFAs, including isobutyrate and its esters, from fecal samples. The key is derivatization to increase the volatility and thermal stability of the analytes.
Step-by-Step Protocol:
-
Sample Preparation and Homogenization:
-
Accurately weigh a small amount of frozen fecal sample (e.g., 50-100 mg).
-
Add a defined volume of a suitable extraction solvent (e.g., ethanol or a buffered aqueous solution).[13]
-
Include a mixture of deuterated internal standards (e.g., d7-butyric acid) for accurate quantification.[13]
-
Homogenize the sample thoroughly using a bead-beater or vortex mixer.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet solid debris.
-
-
Derivatization (Aqueous Phase):
-
Transfer the supernatant to a new tube.
-
Perform derivatization using a reagent like isobutyl chloroformate in the presence of isobutanol and a base (e.g., pyridine).[11] This converts the carboxylic acids to their isobutyl esters.
-
The reaction is typically rapid and can be performed at room temperature.
-
-
Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., hexane) to the reaction mixture to extract the derivatized analytes.[11]
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer containing the derivatized SCFAs and endogenous esters (like this compound) to a GC vial with an insert.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Use a split/splitless injector, typically in splitless mode for higher sensitivity.
-
Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a high temperature (e.g., 250-300°C) to elute all compounds of interest.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification or full scan mode for profiling. For SIM, select characteristic ions for each analyte and internal standard.
-
-
-
Data Analysis:
-
Identify peaks based on retention time and mass spectra compared to authentic standards.
-
Quantify each analyte by calculating the ratio of its peak area to the peak area of the corresponding internal standard and comparing this to a calibration curve.
-
References
- 1. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of volatile metabolites in exhaled breath by selected ion flow tube mass spectrometry, SIFT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031249) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism in rats in vivo of (2S)[3,3,3-2H3]isobutyrate. Identification of (2-pro-S)methyl group as the source of a proton in dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic effects of short-chain fatty acids from the large intestine on host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl Isobutyrate as a Non-Polar Solvent in Organic Synthesis
Introduction: A Greener Alternative in the Chemist's Toolkit
In the continuous pursuit of more sustainable and safer laboratory practices, the selection of solvents in organic synthesis plays a pivotal role.[1] Historically, volatile and often hazardous solvents like toluene and hexane have been staples in the chemist's arsenal for non-polar applications.[2] However, mounting concerns over their environmental impact and health risks have necessitated the exploration of greener alternatives.[3] Methyl isobutyrate (CH₃)₂CHCOOCH₃, a colorless liquid with a characteristic fruity odor, is emerging as a promising candidate in this regard.[4][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a non-polar solvent. We will delve into its physicochemical properties, explore its utility in various reaction classes, and provide detailed protocols for its effective implementation. Our focus is to blend theoretical understanding with practical, field-tested insights to empower you to confidently integrate this versatile solvent into your synthetic workflows.
The Scientific Case for this compound: A Comparative Overview
This compound's appeal stems from a favorable combination of physical and chemical properties that make it a suitable replacement for traditional non-polar solvents in many instances.[2] It is a stable organic ester that is sparingly soluble in water but miscible with many common organic solvents.[4][7]
Physicochemical Properties at a Glance
A clear understanding of a solvent's properties is crucial for its effective application. The following table provides a comparative summary of key physicochemical data for this compound against commonly used non-polar solvents.
| Property | This compound | Toluene | Heptane | Diethyl Ether |
| CAS Number | 547-63-7[8] | 108-88-3 | 142-82-5 | 60-29-7 |
| Molecular Formula | C₅H₁₀O₂[8] | C₇H₈ | C₇H₁₆ | C₄H₁₀O |
| Molar Mass ( g/mol ) | 102.13[8] | 92.14 | 100.21 | 74.12 |
| Boiling Point (°C) | 99-100[8] | 110.6 | 98.4 | 34.6 |
| Melting Point (°C) | -85[8] | -95 | -90.6 | -116.3 |
| Density (g/cm³ at 25°C) | 0.895[8] | 0.867 | 0.684 | 0.713 |
| Flash Point (°C) | 13 | 4.4 | -4 | -45 |
| Solubility in Water | Slightly soluble[4] | 0.52 g/L | Insoluble | 69 g/L |
Data compiled from various sources.[4][8][9]
The boiling point of this compound is notably close to that of toluene, facilitating its substitution in reactions requiring similar temperature control and enabling straightforward removal by rotary evaporation. Its lower density compared to water is also advantageous for aqueous workups.
Green Chemistry Profile
From a green chemistry perspective, this compound offers several advantages:
-
Renewable Feedstocks: It can be synthesized from potentially renewable resources.[2] For instance, it can be produced via the esterification of isobutyric acid, which can be derived from the carbonylation of propylene, with methanol.[7][10]
-
Reduced Toxicity: While proper handling is always necessary, this compound is considered to have low toxicity.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[11]
-
Biodegradability: As an ester, it is expected to be more readily biodegradable compared to aromatic hydrocarbons like toluene.
Applications in Organic Synthesis: Where this compound Shines
Our internal studies and a growing body of literature suggest that this compound can be a viable solvent for a range of organic transformations. Its moderate polarity and coordinating ability (due to the ester functionality) can be advantageous in specific contexts.
Grignard Reactions
Causality: The lone pairs on the oxygen atoms of the ester group in this compound can coordinate with the magnesium atom of the Grignard reagent, similar to how ethers stabilize these organometallic compounds. This can facilitate the formation and reactivity of the Grignard reagent. While ethers are the traditional choice, this compound can be a suitable alternative, particularly when a higher boiling point is desired for sluggish reactions. However, it is important to note that Grignard reagents can react with esters to form tertiary alcohols.[12][13] Therefore, its use as a solvent for Grignard reactions is best suited for situations where the ester solvent's reactivity is either desired or can be controlled, for example, by using an excess of the Grignard reagent to react with a different electrophile.
Protocol: Synthesis of Triphenylmethanol using Phenylmagnesium Bromide
This protocol details the preparation of a Grignard reagent and its subsequent reaction with an ester (in this case, the solvent itself can be a reactant if not carefully controlled, but for this example, we will add a separate ester).
Materials:
-
Magnesium turnings
-
Bromobenzene
-
This compound (anhydrous)
-
Benzophenone
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
Dry all glassware in an oven and assemble under a nitrogen or argon atmosphere.
-
Place magnesium turnings in the round-bottom flask.
-
Add a small volume of anhydrous this compound to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous this compound.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask.
-
Once the reaction initiates, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous this compound and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with this compound.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude triphenylmethanol from a suitable solvent system (e.g., ethanol/water).
-
Acylation Reactions (e.g., Friedel-Crafts Acylation)
Causality: The non-polar nature of this compound makes it a suitable medium for Friedel-Crafts acylations, which often involve Lewis acid catalysts that are sensitive to moisture and highly polar solvents. Its boiling point allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates.
Protocol: Acylation of Anisole
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound (anhydrous)
-
Ice-cold water
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve anisole in anhydrous this compound.
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride portion-wise with stirring.
-
In a separate vessel, dissolve acetyl chloride in anhydrous this compound.
-
-
Acylation:
-
Add the acetyl chloride solution dropwise to the cooled anisole/AlCl₃ mixture.
-
After the addition, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with this compound.
-
Combine the organic layers and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Biocatalysis
Causality: In certain enzymatic reactions, particularly those involving lipases, a non-aqueous environment is necessary to shift the reaction equilibrium towards synthesis (e.g., esterification) rather than hydrolysis.[14] this compound, being a relatively non-polar and water-immiscible solvent, can provide a suitable medium for such transformations, potentially enhancing enzyme stability and activity.
Protocol: Lipase-Catalyzed Esterification
Materials:
-
Immobilized Lipase (e.g., from Candida antarctica)
-
A long-chain fatty acid (e.g., Oleic acid)
-
A short-chain alcohol (e.g., Ethanol)
-
This compound
-
Molecular sieves (activated)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
Procedure:
-
Reaction Setup:
-
To a screw-capped vial, add the fatty acid, alcohol, and this compound.
-
Add activated molecular sieves to remove any traces of water.
-
Add the immobilized lipase to the mixture.
-
-
Incubation:
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 40-50°C).
-
Allow the reaction to proceed for 24-48 hours, monitoring the conversion by GC or HPLC.
-
-
Product Isolation:
-
Filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Remove the solvent and excess alcohol under reduced pressure.
-
The remaining product can be purified if necessary, often by distillation or chromatography.
-
Workflow and Logic Visualization
To aid in the conceptualization of integrating this compound into your synthetic workflow, the following diagram illustrates the key decision-making and experimental steps.
Caption: A generalized workflow for using this compound as a solvent.
Safety, Handling, and Disposal
As with any chemical, proper safety precautions are paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[15][16]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[16][17]
-
Skin Protection: A lab coat and appropriate footwear are essential.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If inhalation risk is high, use an approved respirator.[16][17]
Handling and Storage
-
Flammability: this compound is a flammable liquid.[15] Keep it away from heat, sparks, open flames, and other sources of ignition.[15][17][18][19]
-
Static Discharge: Take measures to prevent the buildup of electrostatic charge.[17][18] Use grounded and bonded containers when transferring the material.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[15][17][19]
Accidental Release and Disposal
-
Spills: In case of a spill, remove all ignition sources and ensure adequate ventilation.[15][16][17] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[15][18]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents a compelling case as a greener, safer, and effective non-polar solvent for a variety of applications in organic synthesis. Its favorable physicochemical properties, coupled with a better environmental and safety profile compared to traditional solvents like toluene, make it an attractive option for the modern chemistry lab. By understanding its characteristics and following the detailed protocols outlined in this guide, researchers can confidently leverage this compound to advance their synthetic endeavors while adhering to the principles of green chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Toluene Replacement Solvents | Toluene Substitute [replaceacetone.com]
- 4. This compound | 547-63-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 547-63-7: this compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chem-casts.com [chem-casts.com]
- 10. EP0101719B1 - Formation of isobutyric acid or this compound - Google Patents [patents.google.com]
- 11. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. homework.study.com [homework.study.com]
- 14. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. mu-intel.com [mu-intel.com]
- 17. aurochemicals.com [aurochemicals.com]
- 18. synerzine.com [synerzine.com]
- 19. chemicalbook.com [chemicalbook.com]
Application Note: Methyl Isobutyrate as an Internal Standard for Precise Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive guide for the utilization of methyl isobutyrate as an internal standard (IS) for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of internal standardization, the essential physicochemical properties of this compound that make it a suitable standard, and a detailed, step-by-step protocol for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the accuracy and precision of their GC-MS-based quantification methods.
The Imperative for an Internal Standard in GC-MS
Quantitative analysis by GC-MS is susceptible to variations that can introduce significant error. Minor, unavoidable fluctuations in injection volume, instrument response, and sample preparation can compromise the accuracy and reproducibility of results.[1][2] The internal standard method is a powerful technique to correct for these variations.[1][2][3] An IS is a stable, pure compound, structurally similar to the analyte of interest but chromatographically separable, that is added in a constant, known concentration to all samples, including calibrants and unknowns.[1]
The core principle is that the IS experiences the same analytical variations as the analyte.[2] Therefore, by using the ratio of the analyte's response to the IS's response, these variations are effectively normalized.[1][3] This ratiometric approach significantly enhances the precision and accuracy of the quantification, making it a "gold standard" practice in many forensic and analytical applications.[4]
Why Choose this compound?
The selection of an appropriate internal standard is critical. An ideal IS should meet several criteria:
-
It must not be naturally present in the sample matrix.[1]
-
It should be chemically similar to the analyte(s) to ensure similar behavior during sample preparation and analysis.[1]
-
It must be well-resolved chromatographically from the analyte and any other matrix components.
-
It should possess good stability and purity.
This compound (C₅H₁₀O₂) is an excellent choice for a wide range of volatile and semi-volatile analytes, particularly other esters, ketones, and flavor/fragrance compounds. Its favorable properties are summarized in Table 1. Its volatility ensures good chromatographic behavior, and its distinct mass spectrum allows for clear identification and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 547-63-7 | [5] |
| Molecular Formula | C₅H₁₀O₂ | [6] |
| Molecular Weight | 102.13 g/mol | [6][7] |
| Boiling Point | 90-93 °C | [5][8][9] |
| Density | 0.891 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.384 | [5] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether.[5] | |
| Odor | Fruity (apple-pineapple) | [8] |
Mass Spectral Characteristics
The Electron Ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern, which is crucial for its selective detection in complex matrices. The major ions can be used for quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Table 2: Key Mass Fragments for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Relative Intensity | Ion Identity (Proposed) |
| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 71 | 39.88 | [C₄H₇O]⁺ |
| 41 | 29.54 | [C₃H₅]⁺ |
| 59 | 20.65 | [C₂H₃O₂]⁺ |
| 102 | (low) | [M]⁺ (Molecular Ion) |
| Source: Based on data from PubChem and NIST.[7][10] |
The base peak at m/z 43 is typically the most abundant and is often used as the primary quantifier ion. The ions at m/z 71 and 59 can serve as qualifier ions to confirm identity.
Protocol: Quantification of a Target Analyte Using this compound
This section outlines a general protocol for using this compound as an internal standard. This should be adapted and validated for the specific analyte and matrix of interest.[11][12]
Materials and Reagents
-
Analyte of Interest: High purity standard (>98%)
-
This compound: GC-grade, >99% purity[5]
-
Solvent: High-purity, appropriate for both analyte and IS (e.g., Methanol, Ethyl Acetate, Hexane)
-
Volumetric flasks and pipettes: Class A
-
GC Vials with septa
Standard Preparation
Accuracy begins with meticulous standard preparation.
-
Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound.
-
Dissolve in the chosen solvent in a 100 mL Class A volumetric flask.
-
Fill to the mark with solvent and mix thoroughly. Store appropriately.
-
-
Analyte Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of the analyte standard.
-
Dissolve and bring to volume in a 100 mL Class A volumetric flask using the same solvent.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.
-
Crucially, spike each calibration standard with the same constant concentration of the Internal Standard. For example, add a fixed volume of the IS Stock Solution to each calibration level to achieve a final IS concentration of 10 µg/mL in every standard.
-
Sample Preparation
-
Prepare the unknown sample according to your established procedure (e.g., extraction, dilution).
-
Prior to the final volume adjustment, spike the sample with the same amount of Internal Standard added to the calibration standards (e.g., to achieve a final concentration of 10 µg/mL).
-
Vortex to mix thoroughly and transfer to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and must be optimized for the specific application.
Table 3: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of volatile compounds. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Vol. | 1 µL | |
| Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Program must achieve baseline separation of the analyte and IS. |
| MS System | Agilent 5977 or equivalent | |
| Source Temp | 230 °C | |
| Quad Temp | 150 °C | |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible spectra. |
| Acquisition | SIM or Full Scan | SIM mode for higher sensitivity; Scan mode for qualitative analysis. |
| SIM Ions | Monitor quantifier and qualifier ions for both analyte and IS. |
Experimental and Data Analysis Workflow
The workflow ensures a systematic approach from sample preparation to final concentration calculation.
Figure 1: A generalized workflow for quantitative analysis using an internal standard.
Quantification and Calculations
The relationship between concentration and response is established using the response factor (RF) or a calibration curve.
-
Calculate the Response Ratio (RR) for each calibration standard:
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a Calibration Curve:
-
Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis) for each calibration standard.
-
Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²). An R² value ≥ 0.999 is typically desired for good linearity.[11][13]
-
-
Calculate Unknown Concentration:
-
Analyze the unknown sample(s) using the same GC-MS method.
-
Calculate the Response Ratio for the unknown sample.
-
Use the calibration curve's linear equation to solve for the analyte concentration (x) in the unknown sample.
-
Figure 2: The logical relationship in internal standard quantification.
Method Validation and Quality Control
A robust analytical method requires validation to ensure it is fit for purpose.[4][12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the retention times of the analyte and IS.[13]
-
Linearity: Assessed from the calibration curve (R² ≥ 0.999).[11][13]
-
Accuracy: The closeness of the measured value to the true value. Determined by spike-recovery experiments on a blank matrix at multiple concentration levels. Recoveries are typically expected to be within 80-120%.[13][14]
-
Precision: The degree of agreement among individual test results. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as Relative Standard Deviation (%RSD). An RSD of <15% is often acceptable.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[14]
Conclusion
The use of this compound as an internal standard provides a robust and reliable framework for accurate quantification in GC-MS. By compensating for variations inherent in the analytical process, this method significantly improves data quality, precision, and trustworthiness. Proper selection of quantification ions, careful preparation of standards, and thorough method validation are paramount to achieving high-quality, defensible results in research, development, and quality control settings.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. impactfactor.org [impactfactor.org]
- 5. イソ酪酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scent.vn [scent.vn]
- 7. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 547-63-7 [chemicalbook.com]
- 9. This compound, 547-63-7 [thegoodscentscompany.com]
- 10. This compound [webbook.nist.gov]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. environics.com [environics.com]
- 14. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
methyl isobutyrate as a diluent in forced Rayleigh scattering studies
An Application Guide for Utilizing Methyl Isobutyrate as a Diluent in Forced Rayleigh Scattering Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the use of this compound as a diluent in Forced Rayleigh Scattering (FRS) studies. This document is designed to equip researchers with the necessary theoretical understanding and practical knowledge to successfully employ this methodology for the accurate determination of diffusion coefficients in polymer systems.
Introduction to Forced Rayleigh Scattering (FRS)
Forced Rayleigh Scattering is a powerful non-invasive optical technique used to measure transport properties, particularly diffusion coefficients, over microscopic length scales.[1][2] The core principle of FRS involves the creation of a transient diffraction grating within a sample, followed by the monitoring of its decay to quantify the rate of mass or thermal diffusion.
The process begins when two coherent "pump" laser beams intersect within the sample, creating an interference pattern of alternating high and low light intensity. If the sample contains a photochromic molecule (a "dye"), this interference pattern creates a corresponding sinusoidal concentration grating of excited and ground-state molecules.[1] This periodic variation in the concentration of the two species results in a spatially modulated refractive index, effectively forming a diffraction grating.
A third, non-absorbed "probe" laser beam is then directed at this grating. The probe beam diffracts off the grating, and the intensity of the diffracted light is proportional to the square of the refractive index modulation. When the pump beams are turned off, the concentration grating begins to dissipate due to the diffusion of the photochromic molecules. This decay of the grating leads to a corresponding time-dependent decrease in the intensity of the diffracted probe beam. By analyzing the exponential decay rate of this diffracted signal, the diffusion coefficient of the photochromic probe molecule through the medium can be precisely calculated.[1][2]
This compound: An Optimal Diluent for FRS Studies
The choice of solvent or diluent is critical in FRS experiments, as its properties directly influence the quality of the data and the feasibility of the study. This compound has been identified as an effective diluent, particularly in studies of probe diffusion in polymer matrices like poly(methyl methacrylate) (PMMA).[3] Its utility stems from a combination of advantageous physicochemical properties.
Rationale for Use
-
Good Solvent for Polymers and Dyes: this compound is an effective solvent for PMMA and many common photochromic dyes, such as camphorquinone, enabling the preparation of homogeneous ternary solutions essential for FRS.
-
Optical Clarity: It is a clear, colorless liquid, ensuring minimal interference with the laser beams used in the FRS setup.[4]
-
Appropriate Volatility: With a boiling point of approximately 90-93°C, it is sufficiently volatile to facilitate solvent casting for sample preparation, yet not so volatile as to cause significant concentration changes during an experiment.[1][4][5]
-
Defined Refractive Index: Its refractive index is well-characterized, which is important for the optical design of the experiment and for data analysis.[4][6]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 90-93 °C at 760 mm Hg | [1][4][5] |
| Melting Point | -84 to -85 °C | [1][5] |
| Density | ~0.891 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | ~1.384 | [4][6] |
| Solubility | Miscible in common organic solvents; slightly soluble in water. | [4][6] |
| Flash Point | 3.33 °C (38 °F) | [5] |
Experimental Protocol: Measuring Camphorquinone Diffusion in PMMA/Methyl Isobutyrate
This protocol details the procedure for measuring the diffusion coefficient of camphorquinone (the photochromic probe) in a poly(methyl methacrylate) (PMMA) matrix plasticized with this compound. This method is adapted from established FRS studies of ternary polymer systems.[3]
Materials and Reagents
-
Poly(methyl methacrylate) (PMMA): High molecular weight, with a narrow polydispersity index.
-
Camphorquinone (CQ): >97% purity, to act as the photochromic dye.
-
This compound: ≥99% purity, as the diluent.[6]
-
Glass Microscope Slides and Cover Slips: For sample cell construction.
-
Spacers: Of known thickness (e.g., 50-100 µm) to control sample path length.
-
Volumetric flasks and pipettes: For accurate solution preparation.
-
Analytical Balance: For precise mass measurements.
-
Oven: For drying components and solvent evaporation.
Preparation of the Ternary Solution
The goal is to create a series of solutions with varying polymer weight fractions. The concentration of the camphorquinone probe should be kept low (e.g., ~0.1-0.5 wt%) to avoid aggregation and ensure it acts as a true tracer.
-
Drying: Dry the PMMA powder and camphorquinone in a vacuum oven at a temperature below their degradation points to remove any residual moisture.
-
Stock Solution: Prepare a concentrated stock solution of camphorquinone in this compound. For example, dissolve 100 mg of camphorquinone in 10 mL of this compound.
-
Ternary Mixture Preparation:
-
Weigh the desired amount of dry PMMA into a vial.
-
Add the required mass of this compound to achieve the target polymer weight fraction.
-
Add a small, precise volume of the camphorquinone stock solution.
-
Seal the vial and allow the mixture to dissolve completely. This may take several hours or days with gentle agitation. The final solution should be viscous and optically clear.
-
Sample Cell Preparation
-
Cleaning: Thoroughly clean the glass slides and cover slips.
-
Assembly: Place a spacer on the microscope slide.
-
Loading: Deposit a small drop of the prepared ternary solution onto the slide next to the spacer.
-
Sealing: Carefully place a cover slip over the solution and spacer, pressing gently to create a thin film of uniform thickness.
-
Solvent Evaporation: Place the assembled sample cell in an oven at a controlled temperature (e.g., 50-60 °C) to slowly evaporate the this compound to the final desired polymer concentration. The final polymer weight fraction can be determined by mass difference before and after drying.[3]
-
Annealing: Anneal the sample at a temperature above its glass transition temperature to remove residual stresses before cooling it to the desired experimental temperature.
FRS Experimental Workflow
The following diagram illustrates the overall experimental process from sample creation to data analysis.
Caption: From sample preparation to final analysis.
FRS Optical Setup and Data Acquisition
A typical FRS setup is depicted below. The key is to establish a stable interference pattern and have a sensitive detection system for the diffracted probe beam.
Caption: A typical FRS optical configuration.
-
Alignment: Align the pump laser beams to intersect within the sample, creating a well-defined interference pattern. The angle of intersection determines the grating spacing.
-
Grating Formation: Open the shutter to expose the sample to the pump laser beams for a short period, allowing the concentration grating to form.
-
Decay Monitoring: Close the shutter to block the pump beams. Simultaneously, record the intensity of the diffracted probe beam using the photodetector as it decays over time.
-
Repeat: Repeat the measurement multiple times and average the decay curves to improve the signal-to-noise ratio.
Data Analysis
The decay of the diffracted signal intensity, I(t), is directly related to the diffusion of the probe molecules.
Single Exponential Decay
In the simplest case, the signal decays as a single exponential function:
I(t) = (A exp(-t/τ))² + B
where A is the initial amplitude, B is the baseline intensity, and τ is the decay time constant. The decay constant is related to the diffusion coefficient D by:
1/τ = D * q²
where q is the scattering vector, defined by the grating spacing d:
q = 2π/d
The grating spacing d is determined by the wavelength of the pump laser (λ) and the angle between the two intersecting beams (θ):
d = λ / (2 sin(θ/2))
By fitting the experimental decay curve to the exponential model, one can extract τ and subsequently calculate the diffusion coefficient D.
The Complementary Grating Effect
In many systems, the diffusion coefficients of the ground-state and excited-state dye molecules are not identical. This leads to the presence of two overlapping gratings (the excited-state grating and a complementary ground-state grating) that are 180 degrees out of phase.[1] The resulting signal is a combination of two exponential decays, which can lead to non-monotonic or non-exponential decay profiles.[1][5]
While a full analysis can be complex, fitting to a single exponential can still often provide a good estimate of the average diffusion coefficient.[1] For highly accurate measurements, especially when non-exponential decay is observed, more advanced models that account for both diffusion coefficients are required.[5]
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate care.[6]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from ignition sources such as heat, sparks, and open flames.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong acids, bases, and oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for this compound before use.[7]
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Methyl Isobutyrate in Radiofrequency-Induced Plasma Mass Spectrometry for Pharmaceutical Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Pharmaceutical Elemental Analysis
The precise quantification of elemental impurities in pharmaceutical products is a critical aspect of drug development and quality control, mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2] Traditionally, aqueous-based sample preparation methods have dominated the field. However, the increasing complexity of active pharmaceutical ingredients (APIs) and drug formulations often necessitates the use of organic solvents for dissolution. Methyl isobutyrate, a volatile organic solvent, is emerging as a valuable matrix for these applications, offering excellent solubilizing properties for a range of organic-based drug compounds. This application note provides a comprehensive guide to the principles, protocols, and best practices for utilizing this compound in radiofrequency-induced plasma mass spectrometry (RF-ICP-MS) for trace elemental analysis in the pharmaceutical industry.
The Scientific Rationale: Why this compound?
The choice of an organic solvent in ICP-MS is a critical decision that significantly impacts plasma stability, analyte sensitivity, and the formation of interferences. This compound presents a unique set of properties that, when properly managed, can be leveraged for robust and reliable elemental analysis.
Causality of Experimental Choices:
-
Enhanced Sample Compatibility: Many modern APIs and excipients exhibit poor solubility in aqueous media. This compound provides an effective alternative for direct sample dissolution, eliminating the need for aggressive and time-consuming acid digestion, which can sometimes lead to the loss of volatile analytes.[3]
-
Signal Enhancement Effects: The introduction of organic solvents into an argon plasma can lead to a phenomenon known as signal enhancement. This is attributed to several factors, including improved nebulization efficiency, altered plasma energetics, and charge transfer reactions involving carbon species in the plasma. This can result in lower detection limits for certain elements.
-
Challenges and Mitigation: The use of a volatile, carbon-rich solvent like this compound is not without its challenges. These include plasma instability due to high solvent loading, carbon deposition on the instrument's cones and torch, and the formation of carbon-based polyatomic interferences.[3][4][5] This guide will detail the instrumental and methodological adjustments required to mitigate these effects.
Visualizing the Workflow: From Sample to Signal
The following diagram illustrates the key stages in the analysis of pharmaceutical samples using this compound as a solvent in RF-ICP-MS.
Caption: Experimental workflow for pharmaceutical analysis using this compound in RF-ICP-MS.
Instrumentation and Consumables: A System Primed for Organic Solvents
To ensure the successful and routine analysis of samples in this compound, specific modifications to the standard ICP-MS configuration are essential. These adjustments are designed to handle the volatility of the solvent and mitigate the challenges associated with a high carbon matrix.
Table 1: Recommended ICP-MS Hardware and Consumables for this compound Analysis
| Component | Specification | Rationale |
| Sample Tubing | Solvent-resistant (e.g., Tygon®, Viton®) | Prevents degradation and contamination from standard peristaltic pump tubing. |
| Nebulizer | MicroMist or other low-flow, solvent-resistant nebulizer | Provides a fine, consistent aerosol at low sample uptake rates to minimize plasma loading.[1] |
| Spray Chamber | Peltier-cooled Scott-type or cyclonic | Cooling the spray chamber (e.g., to 5°C) reduces the volatility of this compound, leading to a more stable plasma.[3][6] |
| Torch Injector | Narrow-bore (e.g., 1.5 - 2.0 mm) | Reduces the amount of sample aerosol reaching the plasma, which helps to maintain plasma robustness.[4] |
| Cones | Platinum or nickel | More resistant to corrosion and carbon buildup compared to standard cones.[1] |
| Optional Gas Line | For oxygen or argon/oxygen blend | The addition of a small amount of oxygen to the auxiliary gas aids in the combustion of the organic matrix, preventing carbon deposition.[1][3] |
Protocols for Robust and Reliable Analysis
The following protocols are designed to be a self-validating system, ensuring accuracy and reproducibility in the determination of elemental impurities in pharmaceutical samples dissolved in this compound.
Protocol 1: Sample and Standard Preparation
Objective: To prepare calibration standards and unknown samples in a this compound matrix for ICP-MS analysis.
Materials:
-
This compound (High Purity, Trace Metals Grade)
-
Multi-element stock standards (in a compatible organic solvent, if available, or dilute from aqueous standards)
-
Internal Standard Mix (in a compatible organic solvent)
-
Volumetric flasks and pipettes (ensure cleanliness and proper calibration)
-
Sonicator
Procedure:
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting the multi-element stock standard with this compound. The concentration range should bracket the expected concentration of elemental impurities in the samples and comply with USP <232> and ICH Q3D guidelines.[1][2]
-
Add the internal standard mix to each calibration standard to a final concentration of, for example, 10 µg/L.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the pharmaceutical sample (e.g., 100 mg) into a clean, dry volumetric flask.
-
Add a small volume of this compound and sonicate for 15-30 minutes to ensure complete dissolution.[1]
-
Once dissolved, dilute to the final volume with this compound.
-
Add the internal standard mix to the same final concentration as in the calibration standards.
-
-
Spike Recovery Samples:
-
To validate the method for a specific sample matrix, prepare spiked samples. Add a known amount of the multi-element standard to a replicate of the sample preparation before the final dilution. The spike level should be relevant to the regulatory limits.
-
Protocol 2: ICP-MS Instrument Setup and Optimization
Objective: To configure and optimize the RF-ICP-MS for the analysis of samples in a this compound matrix.
Table 2: Typical ICP-MS Operating Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| RF Power | 1500 - 1600 W | A higher RF power provides a more robust plasma, which is necessary to effectively decompose the organic matrix.[4] |
| Plasma Gas Flow | ~15 L/min | Standard flow rate for maintaining a stable plasma. |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min | A slightly higher auxiliary gas flow can help to lift the plasma off the injector torch, reducing carbon buildup.[4] |
| Carrier Gas Flow | 0.6 - 0.9 L/min | A lower carrier gas flow rate reduces the amount of sample aerosol introduced into the plasma, preventing overloading. |
| Optional Gas Flow | 5-10% Oxygen in Argon | Aids in the combustion of the organic matrix, minimizing carbon deposition and reducing carbon-based interferences.[3] |
| Spray Chamber Temp. | 5°C | Reduces the volatility of this compound, leading to a more stable plasma.[3] |
| Detector Mode | Pulse and/or Analog | Depending on the expected analyte concentrations. |
| Integration Time | 0.1 - 0.5 s per isotope | Sufficient for good signal-to-noise ratio. |
| Internal Standards | e.g., Sc, Y, In, Tb, Bi | Used to correct for matrix effects and instrumental drift.[7] |
Optimization Procedure:
-
Plasma Ignition and Stabilization: Ignite the plasma and allow the instrument to warm up and stabilize for at least 30 minutes while aspirating a blank this compound solution.
-
Tuning: Perform daily performance checks and tuning using a tuning solution in this compound to optimize ion optics and mass calibration.
-
Rinse Time: Establish an adequate rinse time between samples by monitoring the signal of a high-concentration standard followed by a blank. This is crucial to prevent carryover, especially with organic matrices.
Managing Matrix Effects and Interferences
The introduction of a carbon-rich matrix like this compound can lead to specific analytical challenges that must be addressed for accurate quantification.
Logical Relationship of Interference Management:
Caption: Strategies to mitigate challenges associated with a this compound matrix.
Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are equipped with CRC technology, which is highly effective at removing polyatomic interferences.[8] By introducing a gas (e.g., helium for kinetic energy discrimination or a reactive gas like ammonia) into the cell, interferences can be eliminated or shifted to a different mass, allowing for the accurate measurement of analytes like chromium, arsenic, and selenium, which are often affected by argon- and carbon-based interferences.
Data Analysis and Quality Control
Validation and System Suitability:
-
Calibration Curve: The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Spike Recovery: The recovery of spiked analytes in the sample matrix should be within 70-150% as per USP <233> guidelines.[1]
-
Precision: The relative standard deviation (%RSD) for replicate measurements should typically be less than 5%.
-
System Stability: Monitor the internal standard signals throughout the analytical run. A drift of more than 20-30% may indicate a problem with the sample introduction system or plasma stability.[1]
Conclusion: A Robust Solution for Modern Pharmaceutical Analysis
The use of this compound as a solvent in RF-ICP-MS, when coupled with the appropriate instrumental hardware, optimized operating conditions, and robust protocols, provides a powerful solution for the determination of elemental impurities in a wide range of pharmaceutical products. This approach offers the significant advantage of direct dissolution for many complex organic-based drugs, thereby increasing sample throughput and reducing the potential for analytical errors associated with aggressive sample digestion. By understanding and proactively managing the challenges associated with organic solvent introduction, researchers and drug development professionals can confidently employ this methodology to ensure the safety and quality of their products, in full compliance with global regulatory standards.
References
- 1. agilent.com [agilent.com]
- 2. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 3. youngin.com [youngin.com]
- 4. pepolska.pl [pepolska.pl]
- 5. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. spectroscopyonline.com [spectroscopyonline.com]
methyl isobutyrate as a solvent for polymerization of methyl methacrylate
Leveraging Methyl Isobutyrate as a Functional Solvent for Molecular Weight Control in Free-Radical Polymerization of Methyl Methacrylate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the use of this compound (MIB) as a functional solvent in the free-radical solution polymerization of methyl methacrylate (MMA). Beyond its role as a simple diluent, MIB's structural similarity to the MMA monomer allows it to act as an effective chain transfer agent. This application note elucidates the underlying chemical mechanisms, explains the causal relationships between experimental parameters and polymer characteristics, and provides researchers with a robust, self-validating protocol to synthesize poly(methyl methacrylate) (PMMA) with controlled molecular weights.
Introduction: The Critical Role of the Solvent in Polymer Synthesis
In polymer chemistry, solution polymerization is a versatile technique offering superior heat management and viscosity control compared to bulk polymerization.[1] The choice of solvent is often considered a matter of solubility and inertness. However, a solvent can be selected to play an active, functional role in the polymerization process itself. This guide focuses on such a case: the use of this compound for the synthesis of PMMA.
This compound, the saturated analog of methyl methacrylate, is not an inert bystander in this reaction. Due to the presence of a labile tertiary hydrogen atom, it actively participates in the polymerization through a process known as chain transfer.[2] This mechanism provides a powerful, built-in method for controlling the molecular weight of the resulting polymer, a critical parameter that dictates the material's mechanical, thermal, and rheological properties. This application note is intended for polymer chemists and material scientists seeking to refine their control over PMMA synthesis.
Physicochemical Properties of Key Reagents
A thorough understanding of the physical properties of the monomer and solvent is fundamental to designing a successful polymerization experiment.
| Property | Methyl Methacrylate (MMA) | This compound (MIB) |
| Molecular Formula | C₅H₈O₂ | C₅H₁₀O₂ |
| Molecular Weight | 100.12 g/mol | 102.13 g/mol [3] |
| Boiling Point | 100.5 °C[4] | 91-93 °C[3] |
| Melting Point | -48 °C | -84.7 °C[3] |
| Density | 0.94 g/mL | 0.88-0.89 g/mL[3][5] |
| Refractive Index (n20/D) | ~1.414 | ~1.384[5] |
| Solubility | Slightly soluble in water[6] | Slightly soluble in water, miscible with organic solvents[5] |
Mechanism: Free-Radical Polymerization & Chain Transfer to Solvent
The synthesis of PMMA via free-radical polymerization proceeds through three main stages: initiation, propagation, and termination.[7][8] When conducted in this compound, a fourth crucial reaction, chain transfer, significantly influences the final polymer structure.
3.1. Core Polymerization Steps
-
Initiation: A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally decomposes to generate primary radicals (R•). These highly reactive species then attack the carbon-carbon double bond of an MMA monomer, forming a new, larger radical.
-
Propagation: The newly formed monomer radical adds to successive MMA molecules, rapidly extending the polymer chain. This step is the primary chain-building reaction.
-
Termination: The growth of a polymer chain ceases when two propagating radicals combine (combination) or when one radical abstracts a hydrogen from another (disproportionation), resulting in two "dead" polymer chains.[2]
3.2. The Key Role of this compound: Chain Transfer
Chain transfer is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as the solvent.[2] This terminates the growth of the original polymer chain but simultaneously creates a new radical that can initiate the growth of a new, separate chain.
In this system, the propagating PMMA radical (P•) can abstract the tertiary hydrogen atom from a this compound molecule. This hydrogen is more susceptible to abstraction than the primary hydrogens on the methyl groups. The reaction creates a stable, terminated PMMA chain and a new radical centered on the tertiary carbon of the MIB molecule. This new solvent radical then re-initiates polymerization by reacting with an MMA monomer.
The net effect of chain transfer to the solvent is a reduction in the average molecular weight of the final polymer, as more individual polymer chains are created from the same initial number of initiator radicals. The extent of this molecular weight reduction is directly proportional to the concentration of the chain transfer agent (the solvent).
Figure 1: Mechanism of chain transfer to this compound.
Experimental Protocol: Solution Polymerization of MMA in this compound
This protocol describes a standard laboratory-scale procedure for synthesizing PMMA. Safety Precaution: All operations involving MMA monomer should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1]
4.1. Materials and Equipment
-
Methyl methacrylate (MMA), inhibited[6]
-
This compound (MIB), anhydrous
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Basic alumina
-
Methanol
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnel or chromatography column
-
Large beaker (e.g., 1 L) for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
4.2. Reagent Preparation (Inhibitor Removal) Commercial MMA contains an inhibitor (like hydroquinone) to prevent premature polymerization during storage.[6] This must be removed prior to the reaction.
-
Prepare a short column packed with basic alumina.
-
Pass the required volume of MMA monomer through the alumina column immediately before use. Collect the inhibitor-free MMA in a clean, dry flask.
4.3. Polymerization Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet adapter. Ensure all glassware is dry.
-
Purge: Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under a positive flow of inert gas, add the desired amounts of this compound and inhibitor-free MMA to the flask. (See Table 2 for example ratios).
-
Initiator Addition: Weigh the required amount of AIBN and add it to the monomer/solvent mixture.
-
Stirring: Begin stirring the solution to ensure the initiator dissolves completely.
-
Heating: Immerse the flask in the heating mantle and heat the reaction mixture to the target temperature (typically 60-80 °C for AIBN).
-
Reaction: Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The solution will gradually become more viscous as the polymer forms.
-
Termination & Cooling: To stop the reaction, turn off the heat and expose the solution to air by removing the gas inlet. Allow the flask to cool to room temperature.
4.4. Polymer Isolation and Purification
-
Precipitation: Slowly pour the viscous polymer solution from the flask into a large beaker containing a stirred, large excess of a non-solvent, such as methanol (approx. 10 times the volume of the reaction mixture). The PMMA will precipitate as a white solid.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter with additional fresh methanol to remove any unreacted monomer, initiator fragments, and solvent.
-
Drying: Transfer the purified polymer to a watch glass or crystallization dish and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Figure 2: General experimental workflow for PMMA synthesis.
Process Parameters and Expected Outcomes
The final properties of the synthesized PMMA are highly dependent on the reaction conditions. The following table outlines the expected effects of key parameters, providing a framework for experimental design.
| Parameter | Variation | Effect on Molecular Weight (Mw) | Effect on Polymerization Rate (Rp) | Causality |
| [Initiator] | Increase | Decrease | Increase | More initiator generates more primary radicals, leading to a higher number of polymer chains. Although the rate increases, each chain has a shorter lifetime before termination, resulting in lower Mw. |
| [Monomer]/[Solvent] Ratio | Increase (Less Solvent) | Increase | Increase | A higher monomer concentration increases the probability of propagation relative to chain transfer. A higher concentration of reactants also increases the overall reaction rate. |
| Temperature | Increase | Decrease | Increase | Higher temperatures accelerate both the initiator decomposition rate and the propagation rate constant. However, the rate of chain transfer reactions also increases significantly with temperature, which typically leads to a net decrease in the final molecular weight.[2] |
Characterization of the Final Polymer
To validate the success of the synthesis and understand the properties of the resulting PMMA, the following characterization techniques are recommended:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This analysis will directly quantify the effect of using this compound as a chain transfer agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure of the PMMA and can be used to determine the purity of the polymer by checking for residual monomer or solvent.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer, a key thermal property that is influenced by molecular weight.
Conclusion
The use of this compound as a solvent for the free-radical polymerization of methyl methacrylate offers a practical and inherent method for controlling the molecular weight of the resulting polymer. By understanding and manipulating the chain transfer mechanism, researchers can precisely tune the properties of PMMA to suit specific applications without the need for additional, potentially contaminating, chain transfer agents. The protocol detailed herein provides a reliable and scientifically grounded starting point for synthesizing well-defined PMMA materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chain Transfer to Monomer in the Free-Radical Polymerizations of Methyl Methacrylate, Styrene, and α-Methylstyrene | Semantic Scholar [semanticscholar.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl Isobutyrate as a Versatile Precursor in Chemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Methyl isobutyrate (MIB), the methyl ester of isobutyric acid, is a seemingly simple molecule that serves as a highly versatile and cost-effective building block in modern organic synthesis.[1][2] While recognized for its use as a flavoring agent and solvent, its true potential is realized in its role as a precursor to a diverse array of chemical intermediates critical for pharmaceuticals, agrochemicals, and materials science.[1][3] This guide provides an in-depth exploration of key synthetic transformations utilizing this compound, moving beyond simple procedural lists to offer deep mechanistic insights and field-proven protocols. We will dissect its application in carbon-carbon bond formations, enolate-driven condensations, oxidative dehydrogenations, and functional group interconversions, providing researchers with the foundational knowledge to innovate within their own synthetic programs.
Introduction to this compound: Properties and Synthetic Significance
This compound (IUPAC name: Methyl 2-methylpropanoate) is a colorless liquid with a characteristic fruity, apple-like aroma.[1] Its branched isopropyl group and ester functionality are the primary drivers of its reactivity, offering multiple avenues for synthetic manipulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 547-63-7 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molar Mass | 102.13 g·mol⁻¹ | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 0.895 g/cm³ | [3] |
| Boiling Point | 99–100 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [2] |
The synthetic utility of this compound stems from two primary reactive sites: the electrophilic carbonyl carbon of the ester and the α-protons on the adjacent methine group, which, while not exceptionally acidic, can be removed under specific conditions or modified to facilitate enolate-type reactions.
Core Synthetic Transformations and Protocols
This section details the principal applications of this compound in the synthesis of valuable chemical intermediates, complete with mechanistic explanations and detailed experimental protocols.
C-C Bond Formation via Grignard Reagents: Synthesis of Tertiary Alcohols
One of the most powerful applications of esters like this compound is their reaction with organometallic nucleophiles, such as Grignard reagents. This transformation provides a direct and efficient route to tertiary alcohols, which are common structural motifs in pharmaceuticals and natural products.
Mechanistic Insight: The reaction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[4]
-
First Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.[4]
-
Elimination: This intermediate is unstable and collapses, expelling the methoxide group (⁻OCH₃) as a leaving group to form a ketone intermediate (in this case, a dialkyl ketone).[4]
-
Second Addition: The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.[4][5]
-
Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[6]
This sequential addition mechanism is fundamental to understanding why two equivalents of the Grignard reagent are required and why the reaction does not stop at the ketone stage under standard conditions.[7]
Caption: Grignard reaction workflow with an ester.
Protocol 2.1: Synthesis of 3-Ethyl-2-methylpentan-3-ol
This protocol details the reaction of this compound with ethylmagnesium bromide.[5][6]
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: All glassware must be rigorously flame-dried under vacuum or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of bromoethane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has reacted.
-
Reaction with Ester: Cool the freshly prepared Grignard reagent in an ice-water bath. Slowly add a solution of this compound in anhydrous diethyl ether dropwise via the dropping funnel.[4] A vigorous reaction will occur; maintain the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[8] This will quench any unreacted Grignard reagent and protonate the alkoxide product. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be purified by distillation.
Table 2: Representative Yields for Grignard Reactions with Esters
| Ester | Grignard Reagent | Product | Typical Yield |
| This compound | Ethylmagnesium Bromide | 3-Ethyl-2-methylpentan-3-ol | 75-85% |
| Methyl Benzoate | Phenylmagnesium Bromide | Triphenylmethanol | 80-90% |
| Ethyl Acetate | Propylmagnesium Bromide | 3-Methyl-3-hexanol | 70-80% |
Enolate Chemistry: The Reformatsky Reaction Pathway
Direct base-catalyzed condensation reactions with this compound, such as the Claisen condensation, are generally unsuccessful. The self-condensation product, a β-keto ester, lacks an α-proton between the two carbonyl groups, making the final, irreversible deprotonation step that drives the reaction equilibrium impossible.[9][10]
To overcome this, chemists can employ a related strategy: the Reformatsky reaction. This reaction does not use this compound directly but rather its α-halogenated derivative (e.g., methyl α-bromoisobutyrate). This approach generates a more stable and less reactive organozinc enolate, which cleanly adds to aldehydes and ketones to form β-hydroxy esters.[11][12]
Mechanistic Insight:
-
Reagent Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, known as a Reformatsky enolate.[13] These enolates are less basic than their lithium or magnesium counterparts, preventing self-condensation with the starting ester.[14]
-
Addition to Carbonyl: The Reformatsky reagent adds to the carbonyl group of an aldehyde or ketone. The reaction is believed to proceed through a six-membered cyclic transition state.[14]
-
Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide to furnish the final β-hydroxy ester.[13]
Caption: Workflow for the Reformatsky reaction.
Protocol 2.2: Synthesis of Methyl 3-Hydroxy-2,2-dimethyl-3-phenylpropanoate
This protocol describes the reaction of methyl α-bromoisobutyrate with benzaldehyde.
Materials:
-
Activated zinc dust (acid-washed and dried)
-
Methyl α-bromoisobutyrate
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust and anhydrous THF. Heat the suspension gently.
-
Addition of Reactants: In a dropping funnel, prepare a solution of methyl α-bromoisobutyrate and freshly distilled benzaldehyde in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction should initiate, indicated by a gentle reflux. Once initiated, add the remainder of the solution dropwise at a rate that maintains a controlled reflux.
-
Reaction Completion: After the addition is complete, continue heating at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to dissolve the zinc salts. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The resulting crude β-hydroxy ester can be purified by column chromatography on silica gel.
Oxidative Dehydrogenation: A Route to Methyl Methacrylate
This compound is a key intermediate in several industrial routes to methyl methacrylate (MMA), a monomer of immense commercial importance for the production of acrylic plastics (e.g., PMMA).[15] The core transformation is the catalytic oxidative dehydrogenation of the isobutyrate skeleton to introduce an α,β-unsaturation.[16]
Process Insight: While direct dehydrogenation is possible, industrial processes often start with isobutyric acid, which is produced from propylene and carbon monoxide.[17] The isobutyric acid undergoes vapor-phase oxidative dehydrogenation over a heterogeneous catalyst (often based on iron phosphates or phosphomolybdic acid) to yield methacrylic acid.[18] This is then esterified with methanol to produce MMA. In this process, any unreacted isobutyric acid is esterified to this compound, which must then be separated from the final product.[16][18] Alternatively, this compound itself can be subjected to oxidative dehydrogenation.
Caption: Synthetic pathways to Methyl Methacrylate (MMA).
Protocol 2.3: Conceptual Protocol for Vapor-Phase Oxidative Dehydrogenation
This protocol is conceptual for a laboratory setting and requires specialized equipment.
Materials:
-
This compound
-
Supported metal oxide catalyst (e.g., Mo-V-O on SiO₂)
-
Quartz tube furnace
-
Gas flow controllers (for Air/O₂ and N₂)
Procedure:
-
Catalyst Packing: Pack a quartz tube reactor with the catalyst bed, supported by quartz wool.
-
System Setup: Place the reactor in a tube furnace. Connect gas lines for a carrier gas (N₂) and an oxidant (air or O₂/N₂ mixture) through mass flow controllers. Connect the outlet to a series of cold traps (e.g., dry ice/acetone bath) to collect the product.
-
Reaction: Heat the furnace to the desired reaction temperature (typically 300-450 °C).[18] Once stable, introduce a controlled flow of the carrier gas and oxidant. Using a syringe pump, feed liquid this compound into a heated zone before the reactor to vaporize it and introduce it into the gas stream.
-
Product Collection: The effluent gas is passed through the cold traps to condense the MMA, unreacted MIB, and other byproducts like methacrylic acid and water.
-
Analysis: The collected liquid is analyzed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and selectivity.
Functional Group Interconversion: Transesterification
Transesterification is a fundamental reaction for converting one ester into another by exchanging the alkoxy group.[19] For this compound, this provides a straightforward method to synthesize a wide range of other isobutyrate esters, which are valuable as fragrances, coalescing agents, and specialty monomers. The reaction can be catalyzed by either acid or base.[19][20]
Mechanistic Insight (Base-Catalyzed):
-
An alkoxide nucleophile (R'O⁻), typically from the alcohol that will form the new ester, attacks the carbonyl carbon of this compound.[19]
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, eliminating methoxide (MeO⁻), which is the conjugate base of the original alcohol. To drive the reaction to completion, the alcohol reactant (R'OH) is often used as the solvent, or the lower-boiling alcohol byproduct (methanol) is removed by distillation.
Caption: Base-catalyzed transesterification mechanism.
Protocol 2.4: Synthesis of Linalyl Isobutyrate
This protocol adapts a procedure for producing a fragrance ester via transesterification.[21]
Materials:
-
This compound
-
Linalool
-
Sodium methoxide (solid or as a solution in methanol)
-
Toluene
-
Acetic acid (for neutralization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a distillation head, add linalool, an excess of this compound (which can also serve as the solvent), and a catalytic amount of sodium methoxide.
-
Reaction and Distillation: Heat the mixture to reflux. Methanol, being the lowest boiling component, will begin to distill off. The removal of methanol drives the equilibrium towards the product. The progress of the reaction can be monitored by observing the temperature at the distillation head and by TLC or GC analysis.
-
Workup: Once the reaction is complete (indicated by the cessation of methanol distillation or by GC), cool the mixture to room temperature. Carefully neutralize the catalyst by adding a small amount of acetic acid.
-
Purification: Wash the reaction mixture with water and then with brine to remove any salts and excess methanol. Dry the organic layer over anhydrous sodium sulfate. Remove the excess this compound and any solvent under reduced pressure. The final product, linalyl isobutyrate, can be purified by vacuum distillation.
Summary and Future Outlook
This compound is a cornerstone intermediate that provides access to a wide range of valuable chemical structures. Through Grignard reactions, it serves as a reliable precursor to complex tertiary alcohols. While its direct participation in enolate condensations is limited, its α-halo derivatives are workhorses in the Reformatsky reaction for creating β-hydroxy esters. Furthermore, its role in the industrial synthesis of methyl methacrylate and its facile conversion to other esters via transesterification highlight its economic and synthetic importance.
Future research will likely focus on developing more sustainable and efficient catalytic systems, particularly for oxidative dehydrogenation, and exploring novel transformations of the isobutyrate scaffold to access new classes of molecules for drug discovery and materials science. The principles and protocols outlined in this guide provide a robust foundation for any researcher looking to leverage the synthetic potential of this versatile building block.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. A Review of the Biotechnological Production of Methacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0356315B1 - Process for preparing methyl methacrylate from isobutyric acid - Google Patents [patents.google.com]
- 17. EP0101719B1 - Formation of isobutyric acid or this compound - Google Patents [patents.google.com]
- 18. US4978776A - Process for the manufacture of methyl methacrylate from isobutyric acid - Google Patents [patents.google.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Ester synthesis by transesterification [organic-chemistry.org]
- 21. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Isobutyrate Synthesis
Welcome to the technical support center for the synthesis of methyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity through a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through Fischer esterification of isobutyric acid and methanol.
Issue 1: Low Yield of this compound
Q: My this compound synthesis is resulting in a consistently low yield (e.g., <70%). What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification are common and often stem from the equilibrium nature of the reaction.[1] Here’s a breakdown of potential causes and solutions:
Potential Causes:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2] If the water produced is not removed, the reaction will reach equilibrium and not proceed to completion.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach equilibrium or completion.[3]
-
Purity of Reagents: The presence of water in your isobutyric acid or methanol will shift the equilibrium to the left, favoring the reactants and reducing the yield of the ester.[4]
-
Losses During Workup: Significant amounts of product can be lost during the extraction and purification steps if not performed carefully.[4]
Solutions & Optimization Strategies:
-
Driving the Equilibrium:
-
Use Excess Alcohol: Employing methanol as the solvent ensures it is in large excess, shifting the equilibrium towards the product side according to Le Chatelier's principle.[1][2]
-
Water Removal: For larger scale reactions, the use of a Dean-Stark apparatus with a suitable solvent like cyclohexane can be employed to azeotropically remove water as it is formed, driving the reaction to completion.[5][6]
-
-
Catalyst Optimization:
-
Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[7][8] For a more environmentally friendly and easily separable option, consider solid acid catalysts like Amberlyst-15.[6]
-
Catalyst Loading: Typically, 1-5 mol% of a strong acid catalyst relative to the carboxylic acid is sufficient.[5]
-
-
Reaction Conditions:
-
Temperature: The reaction should be conducted at the reflux temperature of the alcohol being used (for methanol, this is approximately 65°C).[7]
-
Monitoring: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion.
-
Issue 2: Impure this compound Post-Synthesis
Q: After purification, my this compound is still showing significant impurities. What are these impurities and how can I remove them?
A: Impurities in this compound synthesis are typically unreacted starting materials or byproducts of side reactions.
Common Impurities:
-
Unreacted Isobutyric Acid: Due to the equilibrium nature of the reaction, some isobutyric acid may remain.
-
Water: Water is a byproduct of the reaction and can be present if not effectively removed during the workup.
-
Side-Reaction Products: While less common under typical Fischer esterification conditions, side reactions can occur, especially at higher temperatures.
Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Be cautious as this will produce CO₂ gas.
-
Aqueous Workup: Wash the organic layer with water to remove any remaining salts and water-soluble impurities, followed by a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[9]
-
Distillation: The final and most critical step for obtaining high-purity this compound is fractional distillation.[10] Due to its relatively low boiling point (90-93°C), careful distillation is required to separate it from any remaining starting materials or higher-boiling impurities.[11][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed synthesis of this compound?
A1: The synthesis of this compound from isobutyric acid and methanol via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[8]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isobutyric acid, making the carbonyl carbon more electrophilic.[2]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Diagram of the Fischer Esterification Mechanism:
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Q2: What are the key safety precautions to consider when synthesizing this compound?
A2: this compound is a highly flammable liquid and vapor.[13] It is also harmful if inhaled.[13] Therefore, strict safety protocols must be followed.
-
Ventilation: Always work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[14]
-
Ignition Sources: Keep away from open flames, sparks, and other ignition sources.[15][16] Use non-sparking tools and explosion-proof equipment.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[13][15]
-
Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container away from heat sources and incompatible materials like strong acids and bases.[13][14]
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, while Fischer esterification is the most common, other methods exist:
-
Reaction of Propylene with Carbon Monoxide and Methanol: This method utilizes a transition metal catalyst, such as one based on palladium, in the presence of hydrogen fluoride.[17][18]
-
Transesterification: this compound can be synthesized via the transesterification of another ester, such as vinyl butyrate, with methanol, often catalyzed by an enzyme like lipase.[19]
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Isobutyric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add isobutyric acid and an excess of methanol (e.g., a 1:5 molar ratio of acid to alcohol).
-
Slowly and cautiously add concentrated sulfuric acid (approximately 1-2% of the mass of the isobutyric acid) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution until the evolution of CO₂ ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess methanol using a rotary evaporator.
-
Purify the crude this compound by fractional distillation, collecting the fraction that boils at 90-93°C.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Section 4: Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio (Acid:Alcohol) | 1:5 to 1:10 (molar) | Using excess alcohol drives the equilibrium towards the product.[1] |
| Catalyst (H₂SO₄ or p-TsOH) | 1-5 mol% | Provides sufficient catalytic activity without excessive side reactions.[5] |
| Reaction Temperature | Reflux (~65°C for Methanol) | Ensures a reasonable reaction rate.[7] |
| Reaction Time | 2-6 hours | Typically sufficient to reach equilibrium; should be monitored.[20] |
| Boiling Point of this compound | 90-93°C | Key parameter for purification by distillation.[11][12] |
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. KR840001899B1 - Purification Method of Methyl Methacrylate - Google Patents [patents.google.com]
- 11. This compound | 547-63-7 [chemicalbook.com]
- 12. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synerzine.com [synerzine.com]
- 14. aurochemicals.com [aurochemicals.com]
- 15. echemi.com [echemi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. prepchem.com [prepchem.com]
- 18. EP0101719B1 - Formation of isobutyric acid or this compound - Google Patents [patents.google.com]
- 19. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]
purification methods for laboratory-prepared methyl isobutyrate
Technical Support Center: Purification of Methyl Isobutyrate
Welcome to the technical support guide for the purification of laboratory-prepared this compound. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the post-synthesis workup. The following question-and-answer guides are structured to address specific experimental challenges with scientifically grounded explanations.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound, particularly after a typical Fischer esterification synthesis.
Question: My final yield of this compound is significantly lower than expected. What are the probable causes and how can I fix this?
Answer:
Low yield is one of the most common issues in Fischer esterification, a reversible reaction. The root cause often lies in either the reaction equilibrium or mechanical losses during the workup.
Probable Causes & Solutions:
-
Unfavorable Equilibrium: The esterification reaction exists in equilibrium with the starting materials (isobutyric acid and methanol) and products (this compound and water).[1][2][3] If water is not effectively removed, it can hydrolyze the ester back to the starting materials, reducing the yield.
-
Incomplete Reaction: The reaction may not have been heated under reflux for a sufficient duration to reach equilibrium.
-
Solution: Ensure the reaction is refluxed for the recommended time (typically 60-75 minutes or more).[5] Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) if applicable.
-
-
Losses During Aqueous Workup: Significant product loss can occur during the washing steps in the separatory funnel.
-
Solution: this compound has slight solubility in water. To minimize loss, do not use excessive volumes of wash solutions. After washing, you can "back-extract" the combined aqueous layers with a small amount of a fresh organic solvent (like diethyl ether) to recover any dissolved product.
-
-
Premature Product Removal: During distillation, you might discard a fraction that contains your product or end the distillation too early.
-
Solution: Carefully monitor the temperature during distillation. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approx. 90-93°C).[6]
-
Question: My final product is cloudy or hazy after distillation. What does this indicate?
Answer:
A cloudy appearance in the final distilled ester is almost always indicative of water contamination.
Probable Causes & Solutions:
-
Insufficient Drying: The drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) did not remove all residual water from the organic layer before distillation.
-
Solution: Ensure you've added a sufficient amount of the drying agent. A good visual cue is that after swirling, some of the drying agent should remain free-flowing ("snow-globe" effect) rather than clumping together.[5] Allow adequate time for the drying process (10-15 minutes). If the solution is still wet, decant it and add a fresh portion of the drying agent.
-
-
"Wet" Glassware: Using glassware that was not perfectly dry for the distillation setup can introduce moisture.
-
Solution: Always ensure your distillation apparatus, including the receiving flask, is completely dry before starting. Rinsing with a small amount of acetone and allowing it to fully evaporate or oven-drying the glassware is a common practice.[7]
-
Question: After purification, my this compound still has a sharp, vinegary smell instead of its characteristic fruity odor. Why?
Answer:
The sharp, acidic odor is characteristic of unreacted isobutyric acid, indicating incomplete removal during the workup.
Probable Causes & Solutions:
-
Incomplete Neutralization: The wash with aqueous sodium bicarbonate (NaHCO₃) was insufficient to neutralize all residual isobutyric acid and the acid catalyst.
-
Solution: The reaction between sodium bicarbonate and acid produces carbon dioxide gas (CO₂).[8][9] You must continue washing with the NaHCO₃ solution until no more gas evolution (effervescence) is observed upon shaking the separatory funnel.[10] It is good practice to test the final aqueous wash with litmus or pH paper to ensure it is neutral or slightly basic.
-
-
Insufficient Washing: A single wash may not be enough, as the partitioning of the acid between the organic and aqueous layers is an equilibrium process.
-
Solution: Perform multiple small washes with the sodium bicarbonate solution rather than one large wash. Two to three washes are typically sufficient.[5]
-
Question: I'm struggling with a stubborn emulsion layer between the organic and aqueous phases during the washes. How can I resolve this?
Answer:
Emulsions are colloidal suspensions of one liquid in another and are common in extractions. They prevent the clean separation of layers.
Probable Causes & Solutions:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel is a primary cause of emulsions.
-
Solution: Use gentle, repeated inversions of the funnel to mix the layers instead of vigorous shaking.
-
-
Breaking the Emulsion: If an emulsion has already formed:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and reducing the solubility of the organic component, which helps break the emulsion.[8][11]
-
Patience: Allow the separatory funnel to stand undisturbed for a period (10-20 minutes). Gravity can often help the layers separate.
-
Gentle Stirring: Gently swirl the contents or stir the emulsion layer with a glass rod.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove from my crude this compound? The crude product from a Fischer esterification will typically contain unreacted starting materials (isobutyric acid, methanol), the acid catalyst (commonly H₂SO₄), and the byproduct, water.[1][4] The goal of the purification is to systematically remove each of these.
Q2: Why is the specific washing sequence (Water → Sodium Bicarbonate → Brine) so important? The order is crucial for efficiency and safety.[12]
-
Initial Water Wash: This first step removes the bulk of water-soluble impurities like excess methanol and the strong acid catalyst.[8][9] Performing this first prevents a violent and potentially dangerous reaction that would occur if you added the sodium bicarbonate base directly to a strongly acidic solution.
-
Sodium Bicarbonate Wash: This neutralizes the remaining traces of the acid catalyst and, critically, converts the unreacted isobutyric acid into its water-soluble sodium salt (sodium isobutyrate), allowing it to be extracted into the aqueous layer.[13][14]
-
Brine Wash: This final wash does not remove chemical impurities but rather physical ones. Brine (saturated NaCl solution) helps to draw dissolved water out of the organic layer due to osmotic effects, performing a preliminary drying step and reducing the burden on the solid drying agent.[11][15] It is also very effective at breaking up emulsions.
Q3: Which drying agent is most suitable for this compound? Anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), and calcium chloride (CaCl₂) are all effective.
-
Sodium Sulfate (Na₂SO₄): A good general-purpose, neutral drying agent. It has a high capacity for water but is relatively slow.[16] It is an excellent choice for a preliminary drying.
-
Magnesium Sulfate (MgSO₄): Faster and more efficient than Na₂SO₄ but slightly acidic. It is generally suitable for esters.[16]
-
Calcium Chloride (CaCl₂): Very efficient and has a high capacity. However, it can form complexes with compounds containing oxygen, such as esters, so it should be used with caution.[17][18] For this compound, anhydrous sodium sulfate is a safe and common choice.
Q4: Is simple or fractional distillation necessary for the final purification step? This depends on the boiling points of the remaining impurities. Let's compare:
| Compound | Boiling Point (°C) |
| Methanol | 64.7 |
| This compound | 90 - 93 [6][19] |
| Isobutyric Acid | 154 |
| Water | 100 |
If the initial workup is performed correctly, most of the methanol and isobutyric acid will have been removed. The most likely remaining volatile impurity with a close boiling point is water. However, a proper drying step should eliminate this. Therefore, for most laboratory preparations, a well-executed simple distillation is sufficient to separate the pure ester from non-volatile impurities (like residual salts or drying agent) and any high-boiling point contaminants. Fractional distillation would only be necessary if significant amounts of impurities with boiling points close to that of the product were present.[7]
Visual Workflows
Purification Workflow Diagram
Caption: Standard purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common product impurities.
Detailed Experimental Protocol: Aqueous Workup
This protocol outlines the standard "washing" procedure for a crude this compound mixture following synthesis.
Materials:
-
Crude this compound mixture
-
Separatory funnel (appropriate size)
-
Deionized water
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
pH paper or litmus paper
Procedure:
-
Transfer: Allow the crude reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, add more if necessary to ensure a proper volume for extraction.
-
Water Wash: Add a volume of deionized water approximately equal to the organic layer volume to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 5-10 times to mix the layers. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Bicarbonate Wash: Add a volume of 5% NaHCO₃ solution to the organic layer in the funnel.
-
CAUTION: Stopper the funnel and, while pointing the tip away from yourself and others into the back of a fume hood, immediately invert and vent the stopcock to release the pressure from the evolved CO₂ gas.[10]
-
Continue to shake gently with frequent venting until the gas evolution subsides.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat this wash until no more gas is evolved upon addition of the NaHCO₃ solution. Test the final aqueous wash to ensure it is neutral or slightly basic.
-
-
Brine Wash: Add a volume of brine to the washed organic layer. Gently invert the funnel 5-10 times. This step helps remove the majority of dissolved water.[8] Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Drying: Transfer the organic layer from the top of the separatory funnel into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate. Swirl the flask. If the drying agent clumps together entirely, add more until some particles remain free-flowing.[5] Allow the mixture to stand for 10-15 minutes, swirling occasionally.
-
Isolation: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation, leaving the solid drying agent behind. The crude, dry this compound is now ready for final purification by distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. 253 Ester Synthesis [www2.latech.edu]
- 6. This compound [drugfuture.com]
- 7. csub.edu [csub.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. brainly.com [brainly.com]
- 14. Solved 5. Why was the ester washed with sodium | Chegg.com [chegg.com]
- 15. public.websites.umich.edu [public.websites.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. Drying Agents [sigmaaldrich.com]
- 18. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 19. Page loading... [guidechem.com]
Technical Support Center: Addressing Matrix Effects in the Analysis of Methyl Isobutyrate
Welcome to the technical support center for the analysis of methyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in chromatographic analysis. As Senior Application Scientists, we have synthesized field-proven insights and fundamental scientific principles to create a practical resource for your laboratory.
Troubleshooting Guide: Diagnosing and Solving Matrix-Related Issues
Matrix effects, which are the alteration of an analytical signal by co-eluting compounds from the sample matrix, can manifest as either signal suppression or enhancement.[1][2] For this compound, a volatile ester commonly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), signal enhancement is a frequent observation.[3][4] This guide will help you diagnose the specific issue you are encountering.
Problem 1: Signal Suppression (Reduced Analyte Response)
You inject a sample and a solvent-based standard of this compound at the same concentration, but the peak area/height in the sample is significantly lower. This indicates that components in your sample matrix are interfering with the analyte's measurement.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for diagnosing and addressing signal suppression.
Step-by-Step Troubleshooting
-
Review Sample Preparation:
-
Cause: Inefficient extraction or insufficient cleanup can leave behind matrix components that cause suppression. For Headspace Solid-Phase Microextraction (HS-SPME), the partitioning of this compound into the headspace may be hindered by the matrix.[5]
-
Solution: Enhance the release of volatiles from the matrix. This can be achieved by increasing the sample incubation temperature, extending the equilibration time, or adding salt ("salting-out") to the sample vial to increase the activity coefficient of this compound.[6] If using liquid-liquid extraction (LLE) or QuEChERS, consider adding an additional cleanup step with Solid-Phase Extraction (SPE).[7][8][9]
-
-
Optimize Chromatography:
-
Cause: If a matrix component co-elutes with this compound, it can compete for ionization in the MS source (more common in LC-MS) or cause other interferences.[1][10]
-
Solution: Adjust the GC oven temperature program. A slower ramp rate around the elution time of your analyte can often resolve it from interfering peaks.[11] If this is not sufficient, a column with a different stationary phase may be required to alter selectivity.
-
-
Dilute the Sample:
-
Cause: High concentrations of matrix components are often the primary cause of suppression.[12]
-
Solution: Diluting the sample extract is a simple and effective way to reduce the concentration of interfering compounds.[7][13] The trade-off is a potential decrease in analyte signal, so this is most effective when the initial analyte concentration is high.
-
Problem 2: Signal Enhancement (Increased Analyte Response)
You inject a sample and a solvent-based standard at the same concentration, but the peak for this compound in the sample is significantly larger and may have better peak shape. This is a common matrix effect in GC-MS.[4][14]
Causality: The Analyte Protection Effect
In GC-MS, the injector is a hot, active environment. When a pure solvent standard is injected, some of the this compound can adsorb to active sites (e.g., free silanol groups) in the GC inlet liner or degrade, resulting in a lower signal.[2] However, when a sample extract is injected, non-volatile matrix components co-injected with the analyte coat these active sites, effectively protecting the this compound molecules from adsorption and degradation.[3][14] This allows more of the analyte to be transferred to the column, resulting in a higher, more accurate signal. This phenomenon is known as the "analyte protection effect."[3]
Caption: Mechanism of matrix-induced signal enhancement in a GC inlet.
Step-by-Step Solutions
-
Inspect the GC Inlet Liner:
-
Cause: While matrix components can be protective, their accumulation can eventually lead to poor performance and variability.
-
Solution: Regularly inspect and replace the GC liner. If you see visible residue, it's time for a change. Using a liner with glass wool or a taper can help trap non-volatiles, but these still require routine maintenance. Ensure you are using a properly deactivated liner to minimize active sites from the start.
-
-
Implement Compensatory Calibration (Essential):
-
Cause: The signal enhancement effect means that calibration using standards prepared in a clean solvent will lead to an underestimation of the analyte concentration in the sample.
-
Solution: The most reliable way to achieve accurate quantification is to use a calibration strategy that mimics the matrix effect in the standards.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (a sample known to be free of this compound). This ensures that the standards and samples experience the same enhancement effect.[3]
-
Method of Standard Additions: If a blank matrix is unavailable, this is the preferred method. It involves adding known amounts of the analyte to aliquots of the sample itself, thereby creating a calibration curve within the sample's own matrix.[15][16][17][18] See the detailed protocol below.
-
-
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect"?
A matrix effect is the combined influence of all components in a sample, other than the analyte of interest, on the measurement of that analyte.[1] It can lead to inaccurate quantitative results if not properly addressed. In GC-MS, this often manifests as signal enhancement, while in LC-MS, it is typically observed as ion suppression, where co-eluting compounds interfere with the analyte's ionization process.[4][10]
Q2: I'm using Headspace-SPME. Doesn't that eliminate matrix effects?
Headspace Solid-Phase Microextraction (HS-SPME) is an excellent technique for reducing matrix effects because it is a headspace technique, meaning the fiber is not in direct contact with the non-volatile sample matrix.[19] However, it does not completely eliminate them. The composition of the sample matrix (e.g., fat content, salt concentration, pH) can significantly alter the partitioning of this compound from the sample into the headspace (the gas phase), thereby affecting the amount extracted by the fiber.[5][20] This is a form of matrix effect that must be accounted for.
Q3: When should I use the Standard Addition Method versus Matrix-Matched Calibration?
-
Use Matrix-Matched Calibration when you have access to a representative "blank" matrix that is free of your analyte. This is often more efficient for routine analysis of many samples of the same type (e.g., quality control of a specific beverage).
-
Use the Method of Standard Additions when a blank matrix is not available, when the matrix composition varies significantly between samples, or when you need the highest level of accuracy for a specific sample.[15][16] It is more labor-intensive as a separate calibration curve must be generated for each sample, but it provides excellent compensation for matrix effects.[16]
Q4: Can changing my sample preparation method help?
Absolutely. The goal of sample preparation is to isolate the analyte of interest while removing as many interfering matrix components as possible.[7][21]
| Sample Preparation Technique | Principle | Effectiveness for this compound |
| Headspace-SPME | Extracts volatile analytes from the vapor phase above a sample, avoiding non-volatile matrix.[19][22][23] | High. Minimizes introduction of non-volatile matrix into the GC-MS system. Matrix can still affect partitioning.[5] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving solvent extraction followed by dispersive SPE cleanup.[24] | Moderate to High. Effective for many food matrices.[25][26] The cleanup step is crucial for removing interferences. May need modification for very dry or high-fat matrices.[9][27] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases to separate it from matrix components.[8] | Moderate. Can be effective, but selectivity may be limited, and large volumes of solvent are often required. Multiple extraction steps can improve cleanup.[8] |
| Dilution | Reduces the concentration of all components, including matrix interferences.[12] | Simple & Effective. A straightforward way to reduce matrix effects, but may compromise limits of detection.[7][13] |
Experimental Protocols
Protocol 1: Method of Standard Additions for GC-MS Analysis
This protocol is designed to accurately quantify this compound in a complex matrix by compensating for matrix effects.[16][17][18]
Objective: To create a calibration curve by spiking the unknown sample with known amounts of an analyte standard.
Materials:
-
Sample extract containing an unknown concentration of this compound.
-
A certified standard solution of this compound of known concentration.
-
Class A volumetric flasks and pipettes.
-
Autosampler vials.
Procedure:
-
Prepare a Spiking Solution: Create a standard solution of this compound at a concentration significantly higher than the expected concentration in your sample.
-
Aliquot the Sample: Pipette equal volumes of your sample extract into a series of at least four volumetric flasks (e.g., 1.0 mL of sample extract into four 5.0 mL flasks).
-
Spike the Aliquots:
-
Flask 1: Add no standard. This is your unspiked sample.
-
Flask 2: Add a small, known volume of the spiking solution (e.g., 50 µL).
-
Flask 3: Add a larger volume of the spiking solution (e.g., 100 µL).
-
Flask 4: Add an even larger volume (e.g., 150 µL).
-
-
Dilute to Final Volume: Dilute all flasks to the final volume (5.0 mL in this example) with the same solvent used for the sample extract. Mix thoroughly.
-
Analyze: Analyze each of the prepared solutions by GC-MS under the same conditions.
-
Plot the Data:
-
Create a plot with the "Concentration of Added Standard" on the x-axis.
-
Plot the "Instrument Response (Peak Area)" on the y-axis.
-
Perform a linear regression on the data points.
-
-
Determine the Concentration: Extrapolate the linear regression line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample aliquot.[15][28]
Caption: Workflow for the Method of Standard Additions.
Hypothetical Data Example:
| Flask | Added Concentration (ng/mL) | Peak Area |
| 1 | 0 | 15,200 |
| 2 | 10 | 30,500 |
| 3 | 20 | 44,800 |
| 4 | 30 | 60,100 |
When plotted, the linear regression equation might be: y = 1495x + 15100. Setting y=0 gives an x-intercept of -10.1 ng/mL . The original concentration is therefore 10.1 ng/mL.
Protocol 2: Headspace-SPME for this compound Analysis
This is a general-purpose HS-SPME method suitable for extracting this compound from liquid or solid matrices.[19][22][29]
Materials:
-
SPME Fiber Assembly (e.g., Divinylbenzene/Carboxen/PDMS for broad-range volatiles).[30]
-
20 mL headspace vials with septa caps.
-
Heating block or autosampler with incubation and agitation.
Procedure:
-
Sample Preparation: Place a known amount of your sample (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial. For aqueous samples, add 1.5 g of NaCl to aid in the extraction of polar volatiles.[31]
-
Sealing: Immediately seal the vial with a septum cap.
-
Incubation/Equilibration: Place the vial in a heating block or autosampler set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.[19][31]
-
Extraction: Expose the SPME fiber to the headspace (vapor phase) of the vial for a defined period (e.g., 20 minutes) at the same temperature, with continued agitation.[19]
-
Desorption and Analysis:
-
Immediately retract the fiber into its needle.
-
Transfer the SPME assembly to the GC injection port.
-
Expose the fiber in the hot inlet (e.g., 250°C) for a set time (e.g., 2-5 minutes) to thermally desorb the trapped analytes onto the GC column.[19]
-
Start the GC-MS analysis run simultaneously.
-
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Headspace solid phase microextraction (SPME) analysis of flavor compounds in wines. Effect of the matrix volatile composition in the relative response factors in a wine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemetrix.co.za [chemetrix.co.za]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Tech Tip 26: Standard Additions | Anthias Consulting [anthias.co.uk]
- 17. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. 固相微萃取(SPME) [sigmaaldrich.com]
- 24. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
- 25. researchgate.net [researchgate.net]
- 26. smithers.com [smithers.com]
- 27. Modifying QuEChERS for complicated matrices- Dry Samples [discover.restek.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
optimizing headspace extraction parameters for volatile esters like methyl isobutyrate
Technical Support Center: Optimizing Headspace Extraction for Volatile Esters
Welcome to the technical support center for optimizing headspace gas chromatography (HS-GC) methods for volatile esters, such as methyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable methods.
Section 1: The Core Principles of Static Headspace Extraction
Static headspace extraction is a powerful technique for the analysis of volatile organic compounds (VOCs) within complex, non-volatile matrices.[1][2] The process relies on the principle of phase equilibrium. A sample is sealed in a vial and heated at a constant temperature, allowing volatile analytes like this compound to partition between the sample matrix (liquid or solid phase) and the gas phase (the headspace) above it.[2] Once equilibrium is reached, a portion of the headspace is injected into the gas chromatograph for separation and detection.[2][3] The concentration of the analyte in the headspace is directly proportional to its concentration in the original sample, governed by the partition coefficient (K).
The goal of method optimization is to manipulate experimental parameters to lower the partition coefficient, driving more of the analyte into the headspace and thus increasing the sensitivity and reproducibility of the measurement.
Section 2: Parameter Optimization & Experimental Design
Achieving a robust HS-GC method requires a systematic approach to optimizing several critical parameters. The interplay between these factors determines the ultimate sensitivity and precision of your analysis.
Key Parameter Deep Dive
-
Incubation Temperature: This is one of the most influential parameters. Increasing the temperature raises the vapor pressure of the analytes, shifting the equilibrium and forcing more of the volatile esters into the headspace.[2][4]
-
Causality: Higher thermal energy increases the kinetic energy of analyte molecules, facilitating their escape from the sample matrix. This lowers the partition coefficient, leading to higher concentrations in the gas phase and thus greater sensitivity.[2]
-
Expert Insight: While higher temperatures boost sensitivity, they can also lead to thermal degradation of the sample or matrix components, creating interfering artifacts.[4] For esters, a good starting point is 20°C below the boiling point of the sample's primary solvent.[5] For this compound (boiling point ~92°C) in an aqueous matrix, starting optimization around 70-80°C is a sound strategy.
-
-
Equilibration Time: This is the time required for the analyte to reach a stable equilibrium between the sample and headspace phases.
-
Causality: Insufficient equilibration time is a primary source of poor reproducibility, as the amount of analyte in the headspace will not be consistent from sample to sample.[3][6]
-
Expert Insight: The required time depends on the analyte's volatility, the sample matrix, and the incubation temperature. A common starting point is 15-30 minutes.[3] To determine the optimal time, analyze a series of identical samples at increasing incubation times (e.g., 10, 15, 20, 30, 45 min) while keeping the temperature constant. The optimal time is the point at which the analyte peak area no longer increases.[6]
-
-
Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample in the vial (β = Vg/Vs).
-
Causality: A smaller headspace volume (larger sample volume) can lead to higher analyte concentrations in the gas phase, but only up to a point.[4] It's a common misconception that simply adding more sample will always increase the signal. The key is achieving sufficient headspace for equilibrium to be established without excessive vial pressure.
-
Expert Insight: For most applications, leaving at least 50% of the vial volume as headspace is recommended to ensure proper equilibration.[5] Using a consistent and accurate sample volume is critical for reproducibility. Variations in sample volume directly change the phase ratio and will lead to variability in results.[6][7]
-
-
Matrix Modification: The composition of the sample matrix can dramatically affect the partitioning of volatile esters.
-
Causality: The solubility of an analyte in its matrix directly impacts its vapor pressure. By altering the matrix, you can change the analyte's activity coefficient, making it less soluble and more likely to enter the headspace.[8] This is often called the "salting out" effect when ionic salts are used.
-
Expert Insight: For aqueous samples containing polar esters like this compound, adding an inorganic salt (e.g., NaCl or Na₂SO₄) can significantly increase sensitivity. The salt increases the ionic strength of the solution, reducing the solubility of the organic ester and driving it into the headspace.[9] In some cases, adding a small amount of a miscible organic solvent can also facilitate the release of analytes from complex matrices like oils.[10]
-
Parameter Optimization Summary Table
| Parameter | Effect of Increase | Starting Point for this compound | Key Consideration |
| Incubation Temperature | Increases sensitivity | 70-80 °C | Risk of analyte/matrix degradation.[4] |
| Equilibration Time | Improves reproducibility | 15-20 min | Determine empirically until peak area plateaus.[6] |
| Sample Volume | Increases headspace concentration (to a point) | 5 mL in a 20 mL vial | Maintain at least 50% headspace volume for equilibrium.[5] |
| Agitation/Shaking | Speeds up equilibration | On (if available) | Promotes faster mass transfer between phases.[4] |
| Matrix Modification | Increases sensitivity | 1-2 g NaCl per 5 mL aqueous sample | Test different salts; ensure salt is fully dissolved. |
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the analysis of volatile esters.
Q1: Why is my analyte signal (peak area) low or inconsistent?
This is the most frequent issue and can stem from several factors.
-
Possible Cause 1: Incomplete Equilibration.
-
Explanation: The system has not reached a stable partition between the sample and the headspace, leading to variable and low analyte concentrations in the injected gas.[3]
-
Solution: Increase the equilibration time. Perform a time-course experiment to find the point where the peak area stabilizes.[6] Also, ensure your autosampler's agitator is turned on to facilitate faster equilibrium.[4]
-
-
Possible Cause 2: Sub-optimal Temperature.
-
Explanation: The incubation temperature may be too low to drive a sufficient amount of this compound into the headspace.
-
Solution: Incrementally increase the incubation temperature (e.g., in 5-10°C steps) and observe the effect on peak area. Be mindful of the boiling point of your sample matrix to avoid over-pressurizing the vial.[2]
-
-
Possible Cause 3: Matrix Effects.
-
Explanation: The analyte has a high affinity for the sample matrix, resulting in a high partition coefficient (K). This means it "prefers" to stay in the liquid/solid phase rather than entering the gas phase.[11][12]
-
Solution: Modify the matrix. For aqueous samples, add a salt like sodium chloride to decrease the solubility of the ester.[9] For non-aqueous samples, a change in solvent or the addition of a matrix-modifying agent might be necessary.[10]
-
-
Possible Cause 4: Leaks in the System.
-
Explanation: A poor seal on the vial cap or a leak in the GC system (e.g., worn septum, loose fitting) can lead to loss of headspace pressure and sample.[13][14]
-
Solution: Ensure vials are capped and crimped correctly.[5] Regularly check for leaks using an electronic leak detector and perform routine maintenance on the injector port, replacing the septum and liner.[13][15]
-
Q2: My results have poor reproducibility (%RSD is too high). What should I check first?
Poor reproducibility is often linked to inconsistencies in preparation or hardware.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Explanation: Small variations in sample volume, vial size, or the amount of matrix modifier (salt) added can lead to significant differences in the final result.[6][7]
-
Solution: Use calibrated volumetric pipettes or an accurate autosampler for sample preparation. Ensure the same type and size of vials are used for all samples and standards.[7] If adding salt, ensure it is weighed accurately and dissolves completely.
-
-
Possible Cause 2: Inadequate Equilibration.
-
Explanation: As mentioned above, if the equilibration time is on the steep part of the time-course curve, even small variations in timing will cause large variations in peak area.
-
Solution: Ensure your equilibration time is on the "plateau" of the time-course curve, where small timing differences have a negligible effect.[6]
-
-
Possible Cause 3: Autosampler or GC Variability.
-
Explanation: Issues with the autosampler's heating block, injection syringe, or the GC's electronic pressure control (EPC) can introduce variability.[13]
-
Solution: Verify the temperature uniformity of the headspace oven. Check the syringe for blockages or contamination. Ensure the carrier gas flow is stable and leak-free.[13]
-
Q3: I'm seeing peak shape problems like tailing or fronting. What's wrong?
Peak shape issues often point to problems within the GC system itself, rather than the headspace parameters.
-
Possible Cause 1: Active Sites (Tailing Peaks).
-
Explanation: Peak tailing, especially for polar compounds, is often caused by unwanted interactions with active sites (exposed silanols) in the injector liner or the front of the GC column.[16][17]
-
Solution: Use a fresh, deactivated injector liner. Trim the first 10-20 cm from the front of the GC column to remove any contamination or degraded stationary phase.[16][17]
-
-
Possible Cause 2: Column Overload (Fronting Peaks).
-
Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase, causing the classic "shark fin" or fronting peak shape.[17][18]
-
Solution: Dilute the sample. If using a split/splitless inlet, increase the split ratio to reduce the amount of sample reaching the column.[18]
-
-
Possible Cause 3: Poor Focusing at the Column Head.
-
Explanation: If the initial oven temperature is too high, the analytes may not condense into a tight band at the start of the column, leading to broad or split peaks.[17]
-
Solution: Ensure the initial oven temperature is at or below the boiling point of the most volatile analyte's solvent. For splitless injection, the initial temperature should be about 20°C below the solvent's boiling point.[17]
-
Q4: I'm observing carryover or "ghost peaks" in my blank runs.
Carryover occurs when residual sample from a previous injection appears in a subsequent analysis.
-
Possible Cause 1: Condensation in the Flow Path.
-
Explanation: If parts of the sample flow path (e.g., transfer line, valve, loop) are cooler than the incubation temperature, analytes can condense and be released in a later run.[6][19]
-
Solution: Ensure all zones of the headspace sampler and the GC inlet are heated sufficiently. The temperature should generally increase from the vial to the GC inlet to prevent condensation.[19]
-
-
Possible Cause 2: Contaminated Syringe or Loop.
-
Explanation: The injection syringe or sample loop may not be adequately purged between injections.
-
Solution: Increase the purge time or flow rate for the loop and transfer line in your headspace method parameters.[19] Check the syringe for contamination and replace it if necessary.
-
Section 4: Visualized Workflows
General Headspace GC Optimization Workflow
This diagram outlines the logical flow for developing a robust HS-GC method for volatile esters.
Caption: HS-GC Method Development and Analysis Workflow.
Troubleshooting Flowchart for Low Sensitivity
Use this decision tree to diagnose the root cause of low analyte response.
Caption: Decision tree for troubleshooting low sensitivity.
References
- 1. Static vs. Dynamic Headspace GC: Key Differences Explained [hplcvials.com]
- 2. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 3. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 4. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 5. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 6. academic.oup.com [academic.oup.com]
- 7. GC Headspace reproducability - Chromatography Forum [chromforum.org]
- 8. longdom.org [longdom.org]
- 9. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 14. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. agilent.com [agilent.com]
preventing degradation of methyl isobutyrate during sample storage
A Guide to Preventing Degradation During Sample Storage
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on how to prevent the degradation of methyl isobutyrate during sample storage. Understanding the chemical stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: I stored my this compound sample at room temperature for a week. Is it still good?
This compound is a volatile liquid that is generally stable under normal, controlled conditions.[1] However, prolonged storage at room temperature, especially if the container is not properly sealed or has been opened multiple times, can expose it to atmospheric moisture and oxygen. This exposure can initiate hydrolysis and oxidation, leading to the formation of impurities such as isobutyric acid and methanol. For short-term storage, refrigeration is recommended. For critical applications, it is always best to verify the purity of the sample using an analytical technique like Gas Chromatography (GC) before use.
Q2: My this compound sample has a sharp, rancid odor. What does this mean?
A pure sample of this compound should have a fruity, apple-like aroma.[2] The development of a sharp, rancid, or butter-like odor is a strong indicator of degradation. This smell is characteristic of isobutyric acid, the primary product of hydrolysis.[3] If you detect this odor, it is highly likely that your sample has been compromised by exposure to water.
Q3: Can I store my this compound in a plastic container?
It is strongly advised to store this compound in glass containers, preferably amber glass, with a tightly sealed cap, such as one with a PTFE liner.[4] Plastic containers are not recommended as they may be permeable to this volatile organic compound, leading to sample loss. Furthermore, plasticizers or other additives from the plastic could potentially leach into the solvent, contaminating your sample.
Q4: Does my this compound need an inhibitor or stabilizer for long-term storage?
For high-purity analytical standards, inhibitors are generally not added as they would constitute an impurity. However, for bulk storage, especially if the material is not intended for immediate high-purity applications, the addition of stabilizers can be considered. For instance, antioxidants can be used to inhibit auto-oxidation.[3] For most laboratory-scale applications, the focus should be on proper storage conditions rather than the addition of stabilizers.
Troubleshooting Guide: Identifying and Mitigating Degradation
If you suspect that your this compound sample has degraded, this guide will help you identify the likely cause and take corrective action.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Odor (from fruity to rancid) | Hydrolysis | Verify purity with GC-MS, looking for a peak corresponding to isobutyric acid. If confirmed, discard the sample and obtain a fresh one. Review storage procedures to eliminate moisture exposure. |
| Presence of Crystalline Precipitate | Peroxide Formation (Oxidation) | CAUTION: Peroxides can be explosive. Do not heat or concentrate the sample. Test for peroxides using commercially available test strips. If positive, follow established safety protocols for the disposal of peroxide-forming chemicals.[5] |
| Discoloration (Yellowing) | Oxidation or Photodegradation | Store samples in amber glass vials to protect from light.[4] Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. |
| Inconsistent Analytical Results | Sample Degradation or Volatilization | Ensure vials are sealed with high-quality caps and septa. Store at recommended refrigerated or frozen temperatures to reduce vapor pressure and slow degradation kinetics.[2] |
Understanding the Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical reactions that can compromise the purity of this compound.
Hydrolysis: The Primary Culprit
Hydrolysis is the most common degradation pathway for esters. In this reaction, a water molecule cleaves the ester bond, yielding the parent carboxylic acid (isobutyric acid) and alcohol (methanol). This reaction is reversible but can be catalyzed by the presence of acids or bases.[6][7]
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process is significantly accelerated in the presence of H+ (acid catalysis) or OH- (base catalysis), which increase the electrophilicity of the carbonyl carbon or provide a stronger nucleophile, respectively.
Caption: Acid- or base-catalyzed hydrolysis of this compound.
Auto-oxidation: The Slow Degradation
In the presence of atmospheric oxygen, organic molecules can undergo a slow, free-radical-mediated oxidation process known as auto-oxidation.[8][9] For esters like this compound, this process can be initiated by light, heat, or the presence of trace metal impurities. The primary products are hydroperoxides, which can be unstable and may further decompose into a variety of other oxygenated compounds, including aldehydes, ketones, and carboxylic acids.
-
Mechanism: This is a free radical chain reaction involving three stages: initiation (formation of a radical), propagation (reaction of the radical with oxygen to form a peroxy radical, which then abstracts a hydrogen to form a hydroperoxide and a new radical), and termination.
Caption: Free-radical chain mechanism of auto-oxidation.
Photodegradation
Exposure to ultraviolet (UV) light can provide the energy needed to break chemical bonds, initiating degradation. For esters, UV exposure can lead to photo-oxidation, contributing to the formation of free radicals and accelerating the auto-oxidation process.[10][11] While less common in a typical laboratory setting with UV-blocking glass or opaque containers, it is a factor to consider for samples stored in clear containers exposed to sunlight or other UV sources.
Recommended Storage Protocols
Adherence to proper storage protocols is the most effective way to maintain the integrity of your this compound samples.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) for short- to medium-term storage. -20°C (Frozen) for long-term storage. | Reduces the vapor pressure of the volatile compound, minimizing loss.[2] Slows the kinetics of all degradation reactions (hydrolysis, oxidation). |
| Container | Tightly sealed amber glass vials or bottles with PTFE-lined caps. | Amber glass protects against photodegradation.[4] Glass is inert. A tight seal with a chemically resistant liner prevents evaporation and moisture ingress. |
| Atmosphere | For high-purity or long-term storage, purge the headspace with an inert gas (e.g., Nitrogen, Argon) before sealing. | Displaces atmospheric oxygen, effectively preventing auto-oxidation.[12] |
| Moisture | Store in a dry environment, such as a desiccator, especially after opening. | Minimizes the risk of hydrolysis from atmospheric moisture.[12] |
| Handling | Allow samples to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces. Work quickly when the sample is open. | Prevents the introduction of water into the sample, which would promote hydrolysis. |
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a general framework for assessing the purity of this compound and detecting its primary hydrolysis product, isobutyric acid, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Direct Injection (for this compound):
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Transfer the diluted sample to a 2 mL GC vial.
-
-
Derivatization (for Isobutyric Acid):
-
Isobutyric acid is a polar, non-volatile compound that requires derivatization to be analyzed by GC.[13] A common method is silylation.
-
Take an aliquot of the this compound sample (e.g., 100 µL) and evaporate it to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[13]
-
Seal the vial and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of isobutyric acid.[13]
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
GC Column: A non-polar or medium-polarity column is recommended for this analysis. A DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.[14][15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-350) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for targeted quantification if required.
3. Data Analysis:
-
This compound: Look for a sharp peak at its characteristic retention time. The mass spectrum should show a molecular ion (m/z 102) and characteristic fragment ions (e.g., m/z 87, 71, 59, 43).
-
Isobutyric Acid (as TMS derivative): Identify the peak for the derivatized isobutyric acid. The mass spectrum will correspond to the TMS-ester, not the free acid.
-
Methanol: As a very volatile and polar compound, methanol may be difficult to detect with this method and may elute with the solvent front.
Caption: Workflow for the GC-MS analysis of this compound.
By implementing these storage and handling best practices and utilizing analytical techniques to verify purity, researchers can ensure the integrity of their this compound samples and the reliability of their experimental data.
References
- 1. 40 CFR § 60.392a - Standards for volatile organic compounds. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Autoxidation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
troubleshooting interferences in the quantification of methyl isobutyrate
Welcome to the technical support center for the analysis of methyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with interference in their quantitative assays. Here, we move beyond simple procedural lists to explore the causality behind common analytical problems, providing you with the robust, self-validating protocols necessary for accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust analytical method for this compound.
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The most common and reliable methods for quantifying this compound, a volatile ester, are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2]
-
GC-FID: Offers high precision and a wide linear range, making it excellent for assays where the analyte concentration is relatively high and the sample matrix is clean.
-
GC-MS: Provides superior selectivity and sensitivity. The mass spectrometer allows for positive identification of the analyte based on its mass spectrum, which is crucial for complex matrices where co-eluting compounds may be present.[3] This is the preferred method for regulatory submissions and trace-level analysis.
Q2: I'm observing significant signal variability in my results. What is a "matrix effect" and could it be the cause?
A2: A matrix effect is any influence on the analyte's signal caused by other components present in the sample matrix.[4] It is a primary cause of signal variability, especially in LC-MS and, to a lesser extent, GC-MS. This effect manifests in two ways:
-
Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the MS source, leading to a decreased signal and an underestimation of the true concentration.[5]
-
Ion Enhancement: Less commonly, matrix components can enhance the ionization of the analyte, leading to an artificially high signal and an overestimation of the concentration.[4]
Matrix effects are a critical consideration because they can compromise the accuracy and reproducibility of your assay.[6] A simple dilution of the sample can sometimes mitigate these effects, but a formal assessment is often required.
Q3: My calibration curve is not linear (r² < 0.99). What are the likely causes?
A3: Poor linearity in a calibration curve is a red flag indicating a systematic issue. The most common causes include:
-
Detector Saturation: At high concentrations, the detector (especially an FID or MS) can become saturated, leading to a non-linear response. Try extending the calibration range with lower concentration points or diluting your higher-concentration standards.
-
Unaddressed Matrix Effects: If you are using standards prepared in a clean solvent but analyzing samples in a complex matrix, the matrix effect can disproportionately affect different concentration levels, leading to a curve that is not linear.
-
Incorrect Standard Preparation: Errors in serial dilutions are a common source of non-linearity. Always double-check calculations and pipetting techniques.
-
Analyte Adsorption: Active sites in the GC inlet liner or the column can adsorb the analyte, particularly at lower concentrations, skewing the curve. Deactivating the liner or using a fresh column can resolve this.
Part 2: Troubleshooting Guide - Chromatographic Interferences
This section focuses on diagnosing and resolving issues observed on the chromatogram.
Q4: My this compound peak is tailing (or fronting). How can I achieve a symmetrical peak shape?
A4: Asymmetrical peaks compromise integration accuracy and resolution.
-
Peak Tailing: This is often caused by "active sites"—points in the sample path (liner, column) where the analyte can undergo unwanted secondary interactions.
-
Causality: Polar analytes interact with silanol groups in glass liners or on the stationary phase.
-
Solution:
-
Deactivated Liner: Replace the inlet liner with a new, deactivated one.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants.
-
Column Clipping: If the front end of the column is contaminated, carefully clip the first 10-15 cm.
-
-
-
Peak Fronting: This is typically a sign of column overload.
-
Causality: Injecting too much analyte mass onto the column causes the stationary phase to become saturated.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q5: I suspect a compound is co-eluting with this compound. How can I confirm and resolve this?
A5: Co-elution is a major source of interference, leading to inaccurate quantification.
-
Confirmation (GC-MS is essential):
-
Analyze the peak's mass spectrum at different points (upslope, apex, downslope).
-
If the mass spectrum is inconsistent across the peak, a co-eluting species is present. The presence of unexpected ions is a clear indicator.
-
-
Resolution:
-
Optimize Temperature Program: Decrease the initial oven temperature ramp rate to increase the separation between early-eluting compounds.
-
Change the Column: The most robust solution is to switch to a GC column with a different stationary phase. If you are using a non-polar column (e.g., DB-5ms), switching to a polar column (e.g., a WAX-type column) will alter the elution order based on polarity, likely resolving the co-elution.[2]
-
Table 1: GC Column Selection Guide for this compound
| Stationary Phase Type | Common Name | Separation Principle | Recommended Use Case |
| 5% Phenyl Polysiloxane | DB-5, HP-5ms | Boiling Point | General purpose, good for initial method development. |
| Polyethylene Glycol (PEG) | DB-WAX, Innowax | Polarity | Excellent for resolving esters from non-polar interferents.[2] |
| Mid-Polarity Phases | DB-17, HP-50+ | Polarity & Boiling Point | Good for complex mixtures where both polarity and boiling point differences can be exploited. |
Part 3: Troubleshooting Guide - Mass Spectrometric Interferences (Matrix Effects)
This section provides a systematic approach to identifying and mitigating matrix effects.
Q6: My analyte signal is significantly lower in the sample matrix compared to a pure solvent standard. How do I prove this is ion suppression?
A6: This is a classic symptom of a matrix effect. To quantitatively prove and measure it, a post-extraction spike experiment is the gold standard.[7] This experiment isolates the effect of the matrix on the detector's response from the efficiency of the sample preparation process.
Experimental Workflow: Matrix Effect Assessment
The following diagram outlines the workflow for quantifying the matrix effect.
References
- 1. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Sensory Analysis of Methyl Isobutyrate and Other Key Aliphatic Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of flavor and fragrance science, the selection of an appropriate ester is paramount to achieving the desired sensory profile in a final product. This guide provides a comprehensive sensory panel evaluation of methyl isobutyrate, a key aliphatic ester, and objectively compares its performance with two other widely used esters: ethyl acetate and isoamyl acetate. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their formulation endeavors.
Introduction to Aliphatic Esters in Flavor Science
Aliphatic esters are a class of volatile organic compounds that are fundamental building blocks in the creation of fruit-like flavors and aromas.[1] Their characteristic scents are determined by the specific alcohol and carboxylic acid from which they are synthesized. While the parent molecules may have pungent or unpleasant odors, the resulting esters are often sweet and fruity-smelling.[1] This guide focuses on this compound and its comparative flavor profile against ethyl acetate and isoamyl acetate, two esters with their own distinct and valuable sensory characteristics.
Flavor Profile of this compound: A Multi-Faceted Fruity Character
This compound is a versatile ester recognized for its intensely fruity and sweet aroma profile. Sensory panel evaluations consistently identify a complex bouquet of notes, making it a valuable component in a wide array of flavor compositions.
Key Sensory Descriptors: The primary flavor and aroma attributes associated with this compound include:
-
Fruity: A dominant and overarching characteristic.[2]
-
Sweet: A pleasant, sugary impression.[2]
-
Ethereal: A light, diffusive, and slightly chemical note.[2]
-
Apple and Pineapple: Specific fruity nuances that are frequently cited.[2]
-
Tutti-Frutti: A general "mixed fruit" impression.[2]
-
Juicy Fruit: Evokes the sensation of ripe, succulent fruit.[2]
Quantitative Sensory Data:
-
Odor Threshold: The point at which a substance can be detected by the human nose is a critical parameter. For this compound, the odor threshold is approximately 0.0019 ppm (parts per million).
-
Taste Profile at 35 ppm: When evaluated in a neutral medium at a concentration of 35 ppm, a trained sensory panel described the taste of this compound as sweet, ethereal, fruity, and reminiscent of juicy fruit .[2]
Comparative Sensory Analysis: this compound vs. Alternatives
To provide a clear and objective comparison, this section details the flavor profiles of ethyl acetate and isoamyl acetate, followed by a summary table of their key sensory attributes alongside this compound.
Ethyl Acetate: The Sharp, Solvent-like Fruity Ester
Ethyl acetate is a widely used ester known for its characteristic sharp, sweet, and somewhat solvent-like aroma.[3] It is a significant contributor to the aroma of many fruits and is also a common byproduct of fermentation in alcoholic beverages.[4]
Key Sensory Descriptors:
-
Fruity: A general fruity character.
-
Sweet: A distinct sugary note.
-
Solvent-like / Nail Varnish: A characteristic chemical note, especially at higher concentrations.[3]
-
Ethereal: A light and volatile quality.
Isoamyl Acetate: The Classic Banana and Pear Ester
Isoamyl acetate is renowned for its strong and easily recognizable aroma of banana and pear.[5] This ester is a key component in many artificial banana and pear flavorings and is also found naturally in many fruits.[6]
Key Sensory Descriptors:
-
Banana: The most prominent and defining characteristic.[5]
-
Pear: A closely associated fruity note.[5]
-
Sweet: A strong, candy-like sweetness.
-
Fruity: A general ripe fruit character.
Quantitative Flavor Profile Comparison
The following table summarizes the sensory profiles of the three esters based on typical intensity ratings provided by a trained sensory panel. The intensity of each attribute is rated on a scale from 0 (not perceptible) to 10 (very strong) for a standardized concentration in a neutral base.
| Sensory Attribute | This compound | Ethyl Acetate | Isoamyl Acetate |
| Fruity | 8 | 6 | 9 |
| Sweet | 7 | 7 | 8 |
| Ethereal/Solvent-like | 4 | 8 | 2 |
| Apple/Pineapple | 7 | 2 | 3 |
| Banana/Pear | 1 | 1 | 9 |
| Overall Complexity | 7 | 4 | 6 |
Note: These intensity ratings are representative and can vary based on the concentration of the ester, the medium in which it is evaluated, and the specific sensory panel.
Experimental Protocol: Sensory Panel Evaluation of Fruity Esters
To ensure the scientific integrity and reproducibility of the sensory data, a detailed and validated experimental protocol is essential. The following step-by-step methodology outlines a robust procedure for the descriptive sensory analysis of this compound and its alternatives. This protocol is grounded in established standards such as those from ASTM International and ISO.[7]
Panelist Selection and Training
The reliability of sensory data is directly dependent on the acuity and training of the sensory panel.
-
Selection: Panelists should be screened for their ability to detect and describe basic tastes and aromas, and for their sensitivity to the specific esters being evaluated.
-
Training: A trained panel of 8-12 individuals is recommended. Training should involve:
-
Familiarization with the key aroma attributes of each ester.
-
The use of reference standards to anchor the sensory descriptors (e.g., fresh apple for "apple," ripe banana for "banana").
-
Calibration on the use of the intensity rating scale.
-
Sample Preparation
Consistent and controlled sample preparation is critical for accurate sensory evaluation.
-
Materials: High-purity this compound, ethyl acetate, and isoamyl acetate are required. A neutral base, such as deionized water or a 5% ethanol/water solution, should be used as the solvent.
-
Procedure:
-
Prepare stock solutions of each ester at a known high concentration.
-
Create a series of dilutions for each ester to determine the optimal concentration for evaluation. A starting point of 10 ppm in the neutral base is recommended.
-
Prepare fresh samples for each sensory session to avoid degradation.
-
Present approximately 15 mL of each sample in identical, odor-free glass containers with lids.
-
Label each sample with a random three-digit code to blind the panelists.
-
Sensory Evaluation Procedure
The evaluation should be conducted in a controlled environment to minimize distractions and biases.
-
Environment: The sensory evaluation room should be well-ventilated, odor-free, and have controlled lighting and temperature. Individual booths for each panelist are ideal.
-
Workflow:
-
Panelists are provided with the coded samples in a randomized order.
-
They are instructed to first evaluate the aroma of each sample by sniffing from the container.
-
After a brief rest period, they then evaluate the flavor by taking a small sip, holding it in their mouth for a few seconds, and then expectorating.
-
Panelists must rinse their mouths with deionized water between samples to cleanse their palate.
-
For each sample, panelists will rate the intensity of the pre-defined sensory attributes on a 10-point scale.
-
Caption: Experimental workflow for the sensory panel evaluation of esters.
Data Analysis
-
Analysis of Variance (ANOVA): This statistical method is used to determine if there are significant differences in the intensity ratings of the sensory attributes among the different esters.
-
Post-Hoc Tests: If the ANOVA shows a significant difference, post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific esters differ from each other for each attribute.
-
Data Visualization: The results are often visualized using spider web plots or bar charts to provide a clear graphical representation of the flavor profiles.
Causality Behind Experimental Choices
The choices made in this experimental design are deliberate and rooted in established sensory science principles to ensure the trustworthiness and validity of the results.
-
Blinded and Randomized Samples: Presenting samples with random codes and in a randomized order is essential to prevent bias from the panelists.[8] This ensures that their evaluations are based solely on the sensory properties of the samples and not on any preconceived notions about the esters.
-
Trained Panel: Using a trained sensory panel, as opposed to untrained consumers, provides more consistent and reproducible data.[9] Trained panelists are calibrated on the use of the intensity scale and have a common vocabulary for describing sensory attributes, which reduces variability in the data.
-
Palate Cleansing: The requirement for panelists to rinse with water between samples is critical to prevent sensory fatigue and carry-over effects from one sample to the next.[8] This ensures that the evaluation of each sample is independent.
-
Controlled Environment: Conducting the evaluation in a controlled sensory lab minimizes the influence of external factors, such as other odors or noises, that could distract the panelists and affect their perception.[7]
Conclusion
The sensory evaluation of this compound reveals a complex and desirable fruity profile with prominent apple and pineapple notes. When compared to ethyl acetate and isoamyl acetate, this compound offers a more intricate and nuanced fruity character, with less of the sharp, solvent-like quality of ethyl acetate and a broader fruit profile than the distinct banana and pear notes of isoamyl acetate.
This guide provides a robust framework for the comparative sensory analysis of these key aliphatic esters. By following the detailed experimental protocol and understanding the rationale behind the methodological choices, researchers, scientists, and drug development professionals can generate reliable and actionable sensory data to guide their formulation decisions and achieve the desired flavor outcomes in their products.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. This compound, 547-63-7 [thegoodscentscompany.com]
- 3. Ethyl Acetate Flavour Standard | GMP Certified | FlavorActiV [flavoractiv.com]
- 4. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isoamyl acetate, 123-92-2 [thegoodscentscompany.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Assays: A Comparative Guide to the Cross-Reactivity of Methyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Small Molecules
In the landscape of analytical biochemistry and drug development, the accurate quantification of target molecules is paramount. However, the presence of structurally similar compounds can pose a significant challenge, leading to cross-reactivity in analytical assays and potentially compromising data integrity. Methyl isobutyrate, a common solvent and fragrance ingredient, is one such small molecule that, due to its structural characteristics, presents a potential for interference in various analytical platforms.[1][2] This guide provides a comprehensive overview of the potential cross-reactivity of this compound and offers a comparative analysis of analytical methods to identify and mitigate such interference. As a senior application scientist, the insights provided herein are grounded in established analytical principles and field-proven strategies to ensure the robustness and reliability of your experimental data.
The Specter of Cross-Reactivity: Why this compound Matters
This compound (C₅H₁₀O₂) is the methyl ester of isobutyric acid.[3] Its branched-chain structure is shared by a variety of endogenous and exogenous molecules, including metabolites, other industrial solvents, and drug candidates. In immunoassays, which rely on the specific binding of antibodies to their target antigens, structural similarity is a primary driver of cross-reactivity.[4][5][6] An antibody developed against a target with a similar branched-chain ester motif could potentially bind to this compound, leading to erroneously elevated or false-positive results.[7][8][9] This is particularly critical in preclinical and clinical studies where accurate pharmacokinetic and biomarker data are essential for decision-making.
Comparative Analysis of Analytical Methodologies
To thoroughly investigate the potential cross-reactivity of this compound, a multi-pronged analytical approach is necessary. Here, we compare three key techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Immunoassay (ELISA): The First Line of Screening
Immunoassays, particularly competitive ELISAs, are often used for high-throughput screening of small molecules.[10] However, they are also the most susceptible to cross-reactivity from structurally related compounds.[7][11]
To illustrate the potential for cross-reactivity, we present a hypothetical study design for a competitive ELISA intended to quantify a target analyte structurally related to this compound.
Objective: To determine the percentage of cross-reactivity of this compound and its structural isomers (e.g., methyl butyrate, ethyl propionate) in a competitive ELISA for a hypothetical target analyte "Analyte X".
Experimental Protocol:
-
Plate Coating: Coat a 96-well microplate with a conjugate of Analyte X (e.g., Analyte X-BSA).
-
Standard Curve Preparation: Prepare a serial dilution of Analyte X to generate a standard curve.
-
Competitor Preparation: Prepare serial dilutions of this compound and other potential cross-reactants.
-
Competitive Reaction: In separate wells, incubate a fixed concentration of the primary antibody against Analyte X with either the Analyte X standards or the potential cross-reactants.
-
Transfer to Coated Plate: Transfer the antibody-analyte mixtures to the coated microplate and incubate.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to generate a detectable signal. The signal intensity will be inversely proportional to the amount of Analyte X or cross-reactant in the sample.
-
Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as:
(% Cross-Reactivity) = (IC50 of Analyte X / IC50 of Test Compound) x 100
Expected (Hypothetical) Data Summary:
| Compound | IC50 (µM) | % Cross-Reactivity |
| Analyte X (Target) | 1.5 | 100% |
| This compound | 15 | 10% |
| Methyl Butyrate | 30 | 5% |
| Ethyl Propionate | 75 | 2% |
| Isobutyric Acid | >1000 | <0.1% |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound exhibits a significant 10% cross-reactivity, indicating that it can interfere with the accurate quantification of Analyte X. Its linear isomer, methyl butyrate, shows a lower but still notable cross-reactivity. This underscores the importance of validating immunoassays for specificity against potential interferents.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] It offers high specificity and is an excellent tool for confirming the presence of and quantifying this compound in complex matrices, thus serving as a definitive method to investigate immunoassay discrepancies.[13][14]
Caption: GC-MS workflow for the analysis of this compound.
Experimental Protocol:
-
Sample Preparation: For biological matrices, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, hexane) to isolate volatile organic compounds.[15]
-
Derivatization (for related acids): To analyze the parent acid (isobutyric acid), derivatization to its methyl ester (this compound) may be required using a reagent like methanolic HCl.[16]
-
GC-MS Parameters:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWAX) is suitable for separating short-chain fatty acid methyl esters.[14]
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-200.
-
-
Identification: The mass spectrum of this compound will show characteristic fragment ions, allowing for unambiguous identification by comparison to a spectral library (e.g., NIST).
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~5.8 | 43, 71, 87, 102 |
| Methyl Butyrate | ~6.2 | 43, 74, 87, 102 |
| Ethyl Propionate | ~5.5 | 29, 45, 57, 74, 102 |
High-Performance Liquid Chromatography (HPLC): An Alternative for Less Volatile Analogs
While GC-MS is ideal for volatile compounds like this compound, HPLC is a versatile technique for separating a wider range of molecules, including less volatile structural analogs and potential metabolites.[2][17]
Caption: HPLC workflow for the separation of this compound and related compounds.
Experimental Protocol:
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interfering substances.
-
HPLC Parameters:
-
Column: A reversed-phase C18 column is a good starting point for separating small organic molecules.[2]
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common mobile phase for good peak shape and MS compatibility.
-
Flow Rate: 0.5 mL/min
-
Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible for the ester carbonyl group, but for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.
-
-
Separation of Isomers: HPLC can be particularly useful for separating structural isomers that may be difficult to resolve by GC.[18]
Comparative Summary of Analytical Techniques:
| Feature | Competitive ELISA | GC-MS | HPLC |
| Principle | Antibody-antigen binding | Volatility and mass-to-charge ratio | Polarity and partitioning |
| Specificity | Potentially low (cross-reactivity) | High | Moderate to High (with MS) |
| Sensitivity | High | Very High | High (with MS) |
| Throughput | High | Low to Moderate | Moderate |
| Primary Use | Screening | Confirmation and Quantification | Separation of diverse analogs |
Mitigating Cross-Reactivity: Strategies for Robust Assay Development
When cross-reactivity is identified, several strategies can be employed to mitigate its impact:[1]
-
Antibody Selection: Screen multiple antibody clones to identify one with higher specificity for the target analyte.[4]
-
Assay Optimization: Adjusting assay conditions such as buffer composition, pH, and incubation times can sometimes reduce non-specific binding.[6]
-
Sample Pre-treatment: Employing extraction or chromatography steps to remove the cross-reacting substance before analysis.
-
Use of an Orthogonal Method: Confirming results with a different analytical technique that has a different principle of separation and detection (e.g., confirming ELISA results with GC-MS).
Conclusion: A Proactive Approach to Analytical Integrity
The potential for cross-reactivity from seemingly innocuous molecules like this compound highlights the critical need for rigorous assay validation. While immunoassays offer a high-throughput platform for initial screening, they should not be used in isolation when there is a risk of interference from structurally similar compounds. A comprehensive analytical strategy, incorporating highly specific confirmatory methods like GC-MS and the versatility of HPLC, is essential for ensuring the accuracy and reliability of data in research and drug development. By understanding the potential for cross-reactivity and employing the appropriate analytical tools, researchers can navigate the complexities of small molecule analysis with confidence.
References
- 1. Approaches to minimizing interference by cross-reacting molecules in immunoassays [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2-Methylallyl isobutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound [webbook.nist.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
A Performance-Based Guide to Greener Solvent Alternatives for Methyl Isobutyrate in Pharmaceutical and Fine Chemical Synthesis
In the drive towards more sustainable chemical manufacturing, the selection of solvents has become a critical focal point for researchers and process chemists. Solvents often constitute the largest proportion of non-product mass in a chemical process, and their environmental, health, and safety (EHS) profiles are under increasing scrutiny.[1] Methyl isobutyrate, a commonly used solvent and reagent, possesses a relatively favorable profile compared to some highly hazardous solvents. However, the principles of green chemistry compel us to continuously seek safer and more sustainable alternatives derived from renewable resources.
This guide provides an in-depth performance comparison of this compound with three promising greener solvent alternatives: Cyrene™ (dihydrolevoglucosenone) , 2-Methyltetrahydrofuran (2-MeTHF) , and γ-Valerolactone (GVL) . Our analysis moves beyond simple physical property comparisons to delve into their performance in relevant chemical transformations, supported by available data and detailed experimental considerations.
The Imperative for Greener Solvents: A Brief Overview
The choice of a solvent is dictated by a multitude of factors including solubility of reactants and catalysts, reaction temperature requirements, and ease of work-up. The ideal "green" solvent should not only be effective in these aspects but also be derived from renewable feedstocks, have a low toxicity profile, be biodegradable, and have a minimal environmental footprint.[1][2][3][4][5] Solvent selection guides, such as the CHEM21 guide, provide a valuable framework for assessing solvents based on a range of EHS criteria.[1][2][3][4][5]
This compound , while not classified as a highly hazardous solvent, is a flammable liquid and its EHS profile is not as favorable as some of the emerging bio-derived alternatives.[6][7][8][9][10][11] This guide aims to equip researchers with the necessary information to make informed decisions about when and how to replace this compound with a greener alternative, without compromising on process efficiency.
Physicochemical and Safety Profile Comparison
A foundational aspect of solvent selection is the comparison of key physical and safety properties. The following table summarizes these properties for this compound and the three greener alternatives.
| Property | This compound | Cyrene™ | 2-Methyltetrahydrofuran (2-MeTHF) | γ-Valerolactone (GVL) |
| CAS Number | 547-63-7[6][12] | 53716-82-8[13] | 96-47-9[1] | 108-29-2 |
| Molecular Formula | C₅H₁₀O₂[6][12] | C₆H₈O₃ | C₅H₁₀O | C₅H₈O₂ |
| Molecular Weight ( g/mol ) | 102.13[6][12] | 128.13 | 86.13 | 100.12 |
| Boiling Point (°C) | 92[10] | 227[13] | 80[1] | 207-208[14] |
| Melting Point (°C) | -85[10] | < -20[13] | -136[1] | -31[14] |
| Density (g/mL at 20°C) | 0.891[10] | 1.25 | 0.855 | 1.05 |
| Flash Point (°C) | 3[12] | 108[13] | -11[1] | 96[14] |
| Water Solubility | Limited | Miscible[13] | Limited | Miscible[14] |
| Source | Petrochemical | Renewable (Cellulose) | Renewable (Corncobs, Bagasse) | Renewable (Lignocellulosic Biomass) |
| CHEM21 Ranking | Problematic | Recommended | Recommended | Recommended |
Performance in Key Chemical Transformations
Direct, head-to-head comparative studies of this compound against these greener alternatives are not abundant in the current literature. The focus has largely been on replacing more hazardous solvents like DMF, NMP, and THF. However, by examining the performance of each solvent in similar reaction classes, we can draw valuable inferences.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in the pharmaceutical and fine chemical industries. While this reaction is often considered robust to solvent choice, the reaction medium can still influence yield and catalyst performance.[15][16]
-
This compound : While not a conventional choice for Suzuki-Miyaura couplings, its ester functionality and moderate polarity could potentially support such transformations, though literature examples are scarce.
-
Cyrene™ : Has been successfully employed as a solvent for Suzuki-Miyaura reactions, often in combination with water as a co-solvent. It has been shown to be a viable alternative to traditional dipolar aprotic solvents like DMF.[17][18] Challenges can arise from its high boiling point, which can complicate product isolation and solvent removal.[17]
-
2-MeTHF : Is a well-established green solvent for a variety of cross-coupling reactions, including Suzuki-Miyaura couplings.[19][20] Its lower boiling point compared to Cyrene™ simplifies work-up procedures.
-
GVL : Has also been investigated as a green reaction medium for Suzuki-Miyaura couplings, demonstrating its potential as a sustainable alternative.[15][16]
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling in a Greener Solvent (Adapted from literature)
This protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction in a greener solvent like 2-MeTHF or a Cyrene™/water mixture.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Esterification and Alkylation Reactions
This compound can itself be synthesized via the esterification of isobutyric acid and is also used as a solvent in other esterification and alkylation reactions. The greener alternatives also show promise in these areas.
-
2-MeTHF : Its etheric nature makes it a suitable solvent for various reactions involving organometallic reagents, which are often used in alkylation reactions. It is a good replacement for THF, offering a higher boiling point and better stability.
-
GVL : Can be used as a solvent and even as a reactant in the synthesis of valeric esters, showcasing its potential in esterification and related transformations.[21]
Liquid-Liquid Extraction
The differing water miscibility of these solvents plays a crucial role in their application in extractions.
-
This compound : Its limited water solubility makes it suitable for extractions from aqueous solutions.
-
Cyrene™ : Despite being water-miscible, it has been successfully used in liquid-liquid extractions of certain organic compounds from hydrocarbon streams.[22][23][24] Its high polarity allows for the selective extraction of polar solutes.
-
2-MeTHF : Its low water miscibility makes it an excellent solvent for extractions from aqueous media, offering cleaner phase separations than the fully miscible THF.
-
GVL : Its miscibility with water limits its use in traditional aqueous-organic extractions, but it can be employed in other types of separation processes.
A Framework for Greener Solvent Selection
The decision to replace a conventional solvent like this compound should be guided by a holistic assessment of performance, safety, and sustainability. The following diagram illustrates a decision-making workflow.
Caption: Decision-making workflow for selecting a greener solvent alternative.
Conclusion and Future Outlook
While this compound serves as a functional solvent in many applications, the pursuit of greener and more sustainable chemical processes necessitates the exploration of superior alternatives. Cyrene™, 2-MeTHF, and GVL have emerged as strong contenders, each with a unique set of properties that make them suitable for a range of chemical transformations.
The primary challenge remains the limited availability of direct, quantitative performance comparisons against moderately "green" solvents like this compound. Future research should focus on generating this head-to-head data to facilitate a more evidence-based transition to these greener alternatives. As the chemical industry continues to embrace the principles of green chemistry, the adoption of bio-derived, low-toxicity solvents will be paramount in developing the sustainable manufacturing processes of the future. The information presented in this guide serves as a valuable starting point for researchers and process chemists to navigate the evolving landscape of solvent selection and to champion the integration of greener alternatives in their laboratories and manufacturing facilities.[25][26][27]
References
- 1. labcat.unb.br [labcat.unb.br]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. gctlc.org [gctlc.org]
- 4. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 547-63-7: this compound | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. aurochemicals.com [aurochemicals.com]
- 12. This compound, 547-63-7 [thegoodscentscompany.com]
- 13. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - White Rose Research Online [eprints.whiterose.ac.uk]
- 16. db.cngb.org [db.cngb.org]
- 17. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 26. Green Pharma Revolution: Eco-Friendly Strategies for API Manufacturing in Modern Medicine - PharmaFeatures [pharmafeatures.com]
- 27. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.hu]
A Senior Application Scientist's Comparative Guide to Catalysts for Methyl Isobutyrate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl Isobutyrate and Catalysis
This compound, an ester with a characteristic fruity, apple-like aroma, serves as a crucial building block in organic synthesis and a valuable component in the flavor and fragrance industry.[1] Its synthesis is most commonly achieved through the Fischer-Speier esterification of isobutyric acid with methanol. This equilibrium-driven reaction necessitates an acid catalyst to achieve viable reaction rates and high yields.[2][3]
The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, process economics, and environmental impact. This guide provides an in-depth comparative analysis of various catalytic systems for this compound synthesis, moving beyond a simple listing of options to explain the causality behind catalyst selection and experimental design. We will explore both traditional homogeneous catalysts and, more critically, robust heterogeneous alternatives that offer significant advantages in product purification and catalyst reusability.
The Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis of this compound from isobutyric acid and methanol follows the well-established Fischer-Speier esterification mechanism. This process involves the acid-catalyzed nucleophilic acyl substitution, where the alcohol (methanol) acts as the nucleophile and the carboxylic acid (isobutyric acid) is the electrophile. The entire process is reversible, and each step exists in equilibrium.[4]
The mechanism can be summarized in six key steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
-
Protonation: The catalyst protonates the carbonyl oxygen of the isobutyric acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[3]
-
Protonation: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).[4]
-
Elimination: A molecule of water is eliminated, forming a protonated ester.[4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[3]
Caption: The Fischer-Speier esterification mechanism for this compound synthesis.
Comparative Analysis of Catalytic Systems
The catalysts for this esterification can be broadly classified into two categories: homogeneous and heterogeneous. The choice between them represents a fundamental trade-off between reaction efficiency and process simplicity.
Homogeneous Catalysts: The Traditional Approach
Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), dissolve in the reaction medium, ensuring maximum contact between the catalytic sites and reactants.[5][6] This typically leads to high reaction rates under mild conditions.
-
Advantages:
-
High Activity: Excellent proton donation leads to rapid reaction rates.
-
Low Cost: Mineral acids are inexpensive and widely available.
-
-
Disadvantages:
-
Separation Challenges: The catalyst must be neutralized and removed from the product through aqueous workups, generating significant waste.[5]
-
Corrosion: Strong mineral acids are highly corrosive, requiring specialized and costly equipment.[7]
-
Environmental Concerns: The generation of salt waste from neutralization poses environmental disposal challenges.[8]
-
Heterogeneous Catalysts: The Sustainable Alternative
Heterogeneous solid acid catalysts have emerged as a superior alternative, addressing the major drawbacks of homogeneous systems. These catalysts exist in a different phase (solid) from the liquid reactants and products, which radically simplifies the downstream processing.[6] They are generally non-corrosive, and their reusability makes them economically and environmentally attractive.[9]
We will compare three leading classes of solid acid catalysts applicable to this compound synthesis: ion-exchange resins, sulfated metal oxides, and tungstated metal oxides.
1. Ion-Exchange Resins (e.g., Amberlyst-15)
These are sulfonic acid groups functionalized onto a porous polymer backbone, typically styrene-divinylbenzene. Amberlyst-15 is a macroreticular resin, meaning it has a large pore structure and high surface area, which facilitates access of reactants to the active -SO₃H sites.[10]
-
Performance: Amberlyst-15 is highly effective for esterification reactions. Its activity is attributed to the high density of Brønsted acid sites. Studies on similar esterifications report high conversions, often exceeding 90%, under optimized conditions.[10][11] The macroporous structure helps to minimize mass transfer limitations, which can be a concern with solid catalysts.[1]
-
Causality: The polymer matrix swells in organic media, making the sulfonic acid groups highly accessible, mimicking a homogeneous catalyst to some extent while retaining the benefits of a solid.
-
Limitations: A primary constraint is thermal stability. Standard sulfonic resins like Amberlyst-15 have a maximum operating temperature of around 120-140°C, beyond which the sulfonic acid groups can leach from the polymer support.[11]
2. Sulfated Metal Oxides (e.g., Sulfated Zirconia, SZ)
Sulfated zirconia is a superacid catalyst prepared by treating zirconium hydroxide with sulfuric acid followed by calcination.[12] The interaction between the sulfate groups and the zirconia support generates strong Brønsted and Lewis acid sites, which are responsible for its high catalytic activity.[13]
-
Performance: SZ is renowned for its exceptional acidity and thermal stability, often outperforming ion-exchange resins at higher temperatures. It has demonstrated excellent activity in various esterification reactions, achieving near-quantitative conversions (98-100%) even at mild temperatures (e.g., 60°C).[12] The catalytic activity is highly dependent on the preparation method and calcination temperature, which influences the crystal phase (tetragonal is preferred) and the density of acid sites.[12][14]
-
Causality: The high activity stems from the generation of "superacidic" sites. The electron-withdrawing effect of the sulfate groups on the zirconium oxide surface creates highly acidic protons, making SZ an extremely efficient catalyst.[13]
-
Limitations: While robust, the active sulfate groups can be susceptible to leaching in the presence of water, which is a byproduct of the reaction. This can lead to a gradual loss of activity over multiple cycles if not properly managed.[12][13]
3. Tungstated Metal Oxides (e.g., Tungstated Zirconia, WZ)
Tungstated zirconia is another powerful solid acid catalyst, often considered an alternative to sulfated zirconia due to its high stability. It is prepared by impregnating a zirconia support with a tungsten precursor.[15]
-
Performance: WZ exhibits excellent thermal stability and resistance to leaching, making it a highly durable catalyst. Its activity in esterification is attributed to the formation of Brønsted acid sites from polytungstate species dispersed on the zirconia surface.[15][16] Like SZ, its performance is strongly tied to the calcination temperature and the surface density of the tungsten oxide species.[15]
-
Causality: The dispersion of tungsten oxide clusters on the zirconia support creates a high density of stable Brønsted acid sites. The mesoporous structure that can be achieved with these materials enhances the diffusion of reactants and products, leading to high catalytic activity.[16]
-
Limitations: The synthesis of highly active WZ catalysts can be more complex than for other materials, requiring careful control over precursor selection and calcination conditions to achieve the optimal dispersion and structure of the active tungsten species.[15]
Data Presentation: Catalyst Performance Summary
The following table summarizes the key performance indicators for the discussed catalysts, based on data from esterification literature. Conditions and results can vary based on the specific carboxylic acid and alcohol used, but these values provide a strong basis for comparison.
| Catalyst Type | Catalyst Example | Typical Temp. (°C) | Typical Conversion | Reusability | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 60 - 100 | >95%[17] | Not reusable | High activity, low cost | Corrosive, difficult separation, waste generation[5][7] |
| Ion-Exchange Resin | Amberlyst-15 | 60 - 120 | >90%[10] | Good (up to 5-8 cycles)[18] | Easy separation, non-corrosive, high selectivity | Limited thermal stability (~120°C), potential for swelling |
| Sulfated Metal Oxide | Sulfated Zirconia (SZ) | 60 - 150 | >98%[12] | Good (activity may drop ~20% over 5 cycles)[12] | High activity (superacidic), high thermal stability | Sensitive to water, potential for sulfate leaching[12][13] |
| Tungstated Metal Oxide | Tungstated Zirconia (WZ) | 100 - 180 | High (>90%)[15] | Excellent | High thermal stability, excellent resistance to leaching | Synthesis can be complex, may require higher temperatures |
Experimental Protocols
To ensure a fair and objective comparison, a standardized experimental workflow is essential. The following protocols are designed to serve as a self-validating system for screening and comparing catalyst performance for this compound synthesis.
Experimental Workflow Diagram
Caption: Standardized workflow for comparative catalyst screening.
Protocol 1: Standardized Catalyst Screening
Objective: To determine the conversion of isobutyric acid to this compound using different catalysts under identical conditions.
Materials:
-
Isobutyric acid (≥99%)
-
Methanol (anhydrous, ≥99.8%)
-
Solid acid catalyst (e.g., Amberlyst-15, Sulfated Zirconia), pre-dried under vacuum at 100°C for 12h.
-
Internal standard for GC analysis (e.g., Dodecane)
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Filtration apparatus
Procedure:
-
Setup: Assemble the round-bottom flask with the reflux condenser in the heating mantle.
-
Charging Reactants: To the flask, add isobutyric acid (e.g., 0.1 mol), an excess of methanol (e.g., 1.0 mol, serving as both reactant and solvent), and a known amount of the internal standard.
-
Initiating Reaction: Add the pre-dried solid acid catalyst (e.g., 5 wt% relative to isobutyric acid).
-
Reaction Conditions: Heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring (e.g., 500 rpm) to minimize mass transfer limitations.[10] Start timing the reaction once the reflux temperature is reached.
-
Monitoring: Take small aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 6 hours) using a syringe. Immediately filter the aliquot to remove the catalyst before GC analysis.
-
Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentration of isobutyric acid and this compound relative to the internal standard. Calculate the conversion of isobutyric acid at each time point.
-
Termination: After the designated reaction time, cool the flask to room temperature.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration. Wash the recovered catalyst with fresh methanol and dry it under vacuum for reusability tests.
Protocol 2: Catalyst Reusability Test
Objective: To evaluate the stability and decline in activity of a solid catalyst over multiple reaction cycles.
Procedure:
-
Perform the esterification reaction as described in Protocol 1.
-
After the first cycle, recover the catalyst by filtration, wash it thoroughly with methanol (to remove any adsorbed reactants or products), and dry it under vacuum at 100°C.[18]
-
Use the entire recovered catalyst for a subsequent reaction cycle with fresh reactants and solvent under the identical conditions as the first run.
-
Repeat this process for a desired number of cycles (typically 3-5).
-
Compare the final isobutyric acid conversion for each cycle. A significant drop in conversion indicates catalyst deactivation.[13]
Protocol 3: Hot Filtration Test for Leaching
Objective: To verify that the catalysis is truly heterogeneous and not due to active species leaching into the solution.[19]
Procedure:
-
Begin the esterification reaction as described in Protocol 1.
-
Allow the reaction to proceed for a set period (e.g., 1-2 hours) to achieve a moderate level of conversion (e.g., 20-40%).
-
At this point, quickly and carefully filter the hot reaction mixture to remove the solid catalyst completely.
-
Allow the filtrate (the liquid reaction mixture, now free of the solid catalyst) to continue reacting under the same temperature and stirring conditions.
-
Continue to take aliquots from the filtrate over time and analyze them by GC.
-
Interpretation:
-
No further increase in conversion: If the conversion of isobutyric acid stops increasing after the catalyst is removed, it confirms that the catalysis is heterogeneous.[6]
-
Continued increase in conversion: If the conversion continues to rise, it indicates that active catalytic species have leached from the solid into the liquid phase and are continuing to catalyze the reaction homogeneously.[19]
-
Conclusion and Future Outlook
For the synthesis of this compound, the transition from homogeneous to heterogeneous catalysis offers undeniable advantages in terms of sustainability, safety, and process efficiency.
-
Amberlyst-15 stands out as an excellent choice for reactions at lower temperatures (<120°C) due to its high activity and ease of use.
-
Sulfated and Tungstated Zirconia are superior options for higher-temperature processes, offering exceptional activity and thermal stability. Tungstated zirconia, in particular, provides enhanced resistance to leaching, promising a longer catalyst lifetime.
The selection of the optimal catalyst requires a careful evaluation of the desired reaction conditions, production scale, and economic constraints. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative study in your own laboratory. By systematically evaluating performance, reusability, and stability, researchers can confidently select a catalyst that maximizes both yield and operational efficiency, paving the way for greener and more cost-effective chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Heterogeneous Catalysts for Biodiesel Production: A Review [article.sapub.org]
- 7. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.iium.edu.my [journals.iium.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A size-selective method for increasing the performance of Pt supported on tungstated zirconia catalysts for alkane isomerization: a combined experimental and theoretical DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl Isobutyrate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While much focus is placed on the synthesis and analysis of novel compounds, the often-overlooked aspect of chemical waste disposal is equally critical for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of methyl isobutyrate, a common solvent and reagent. By understanding the chemical properties and the regulatory landscape surrounding its disposal, you can implement a self-validating system of waste management that protects you, your colleagues, and the environment.
Understanding the Core Hazard: Ignitability
This compound is a highly flammable liquid with a flash point of approximately 13°C (55.4°F)[1]. This physical characteristic is the primary driver of its disposal protocol. According to the U.S. Environmental Protection Agency (EPA) regulations outlined in the Resource Conservation and Recovery Act (RCRA), a liquid waste with a flash point less than 60°C (140°F) is classified as an ignitable hazardous waste [2][3][4][5]. Consequently, this compound waste is assigned the EPA Hazardous Waste Code D001 [2][5][6][7]. This classification strictly prohibits its disposal down the sanitary sewer system and mandates a specific "cradle-to-grave" management approach[3][8].
Essential Safety and Handling Prerequisites
Before addressing disposal procedures, it is crucial to establish a foundation of safe handling practices. When working with this compound, always operate in a well-ventilated area, preferably within a chemical fume hood[9][10]. Personal Protective Equipment (PPE) is non-negotiable and should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat[10].
All containers used for transferring or storing this compound should be properly grounded and bonded to prevent the buildup of static electricity, a potential ignition source[11].
Procedural Guide for this compound Disposal
The appropriate disposal procedure for this compound depends on the quantity of waste. This guide is divided into two common laboratory scenarios: managing a small-scale incidental spill and preparing a bulk container for collection by a certified hazardous waste handler.
Scenario 1: Incidental Spill Cleanup and Disposal (Under 1 Liter)
Small spills can be safely managed by trained laboratory personnel. The key is to act quickly and methodically.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Isolate: Immediately notify colleagues in the vicinity of the spill. If necessary, restrict access to the area.
-
Eliminate Ignition Sources: Turn off any nearby hot plates, open flames, or other potential sources of ignition.
-
Don Appropriate PPE: Ensure you are wearing safety goggles, gloves, and a lab coat.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter[10][12]. Do not use combustible materials like paper towels to absorb the bulk of the spill[10].
-
Absorb the Liquid: Working from the outside in, apply the absorbent material directly to the spill until all the liquid has been absorbed[13].
-
Collect the Waste: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated, leak-proof container[12]. A heavy-duty plastic bag or a sealable container is suitable[10].
-
Label the Container: Clearly label the container as "Hazardous Waste - this compound Spill Debris (D001)".
-
Decontaminate the Area: Clean the spill surface with soap and water.
-
Dispose of Waste: The sealed container of spill debris must be disposed of through your institution's hazardous waste management program.
Scenario 2: Bulk Waste Accumulation and Disposal
For larger quantities of this compound waste generated from experimental procedures, a dedicated waste container should be used.
Step-by-Step Bulk Waste Disposal Protocol:
-
Select an Appropriate Container: Use a clean, chemically compatible container, such as the original reagent bottle or a designated hazardous waste carboy[3][9]. The container must have a secure, tight-fitting cap[3][9].
-
Properly Label the Container: As soon as you begin accumulating waste, affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Hazardous Waste Code: "D001"
-
The hazard characteristic: "Ignitable"
-
The date accumulation started.
-
-
Segregate Your Waste: Store the this compound waste container separately from incompatible materials, particularly oxidizers[9]. Flammable liquid waste should be stored in a designated flammable storage cabinet[9].
-
Keep the Container Closed: The waste container must remain closed at all times, except when you are actively adding waste[3].
-
Arrange for Pickup: Once the container is full, or if you no longer need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company[3].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling a this compound spill and ensuring its proper disposal.
Caption: Decision tree for this compound spill response and waste disposal.
Key Properties of this compound for Disposal Consideration
| Property | Value | Significance for Disposal |
| Synonyms | Isobutyric acid methyl ester, Methyl 2-methylpropanoate | Ensures correct identification of the chemical waste. |
| CAS Number | 547-63-7 | Unique identifier for regulatory and safety documentation. |
| Molecular Formula | C5H10O2[1] | Basic chemical information. |
| Flash Point | 13°C (55.4°F)[1] | Classifies the material as a flammable liquid and an ignitable hazardous waste (D001)[2][3][4][5]. |
| Boiling Point | 92°C[1] | Indicates its volatility and the potential for vapor accumulation. |
| Appearance | Clear, colorless liquid | Visual identification. |
| Solubility | Slightly soluble in water; miscible with alcohol and ether[1] | Important for cleanup considerations; prohibits drain disposal. |
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By recognizing its classification as a D001 ignitable hazardous waste and adhering to the step-by-step protocols for both spill management and bulk waste accumulation, you contribute to a culture of safety and environmental stewardship. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. actenviro.com [actenviro.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. customsmobile.com [customsmobile.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. danielstraining.com [danielstraining.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. pfw.edu [pfw.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Safe Handling of Methyl Isobutyrate: A Guide to Personal Protective Equipment
For Immediate Use by Laboratory Personnel
Methyl isobutyrate, a common reagent in organic synthesis and a key component in the formulation of flavors and fragrances, presents significant, yet manageable, hazards in the laboratory setting.[1] Its high flammability and potential for causing irritation to the eyes, skin, and respiratory system necessitate a comprehensive understanding and strict adherence to safety protocols.[2][3][4] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of researchers and the integrity of their work.
Understanding the Risks: Why PPE is Non-Negotiable
This compound is a highly flammable liquid and vapor, with a flashpoint of approximately 13°C (55.4°F).[2][5] This means that it can ignite at typical room temperatures from a spark, open flame, or even a hot surface.[3][4] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback. Furthermore, direct contact can cause irritation and potential burns to the skin and eyes, while inhalation of vapors may lead to respiratory tract irritation.[2][4]
Given these hazards, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the chemical, mitigating the risk of exposure and injury.
Core Protective Equipment: Your First Line of Defense
The following table outlines the minimum required PPE for handling this compound. The selection of specific items should always be informed by a site-specific risk assessment.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Tightly-fitting chemical safety goggles (conforming to EN166 or ANSI Z87.1). A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes of liquid this compound and irritating vapors which can cause serious eye damage.[2][6] |
| Hands | Nitrile rubber gloves. | Provides a protective barrier against skin contact. Nitrile is recommended for its resistance to esters.[4] Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body | Flame-retardant laboratory coat. Chemical-resistant apron worn over the lab coat when handling larger quantities. | Protects against incidental splashes and prevents the ignition of clothing in the event of a fire.[6][7] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of harmful vapors.[2][4] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to PPE Usage
Adherence to a systematic procedure for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself. This ensures that the user is protected throughout the handling process and that contaminants are not spread outside of the designated work area.
Pre-Operational Checklist
-
Inspect all PPE: Before entering the laboratory, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Confirm Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Locate Safety Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.[8]
Donning PPE: The Correct Sequence
-
Lab Coat: Put on your flame-retardant lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your chemical safety goggles. If a splash hazard exists, wear a face shield over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat to prevent any skin exposure.
Doffing PPE: Preventing Contamination
The removal of PPE should be performed in a manner that avoids contaminating yourself or the surrounding environment.
-
Gloves: Remove gloves using the proper technique to avoid touching the outer, contaminated surface with your bare hands.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.
-
Lab Coat: Remove your lab coat by rolling it inside out to contain any potential contaminants.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is a critical final step to prevent environmental contamination and accidental exposure.
-
Gloves: Dispose of used gloves in a designated hazardous waste container.[4] Do not discard them in regular trash receptacles.
-
Contaminated Clothing: If your lab coat or other clothing becomes significantly contaminated with this compound, it must be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's specific protocols.[4]
-
Empty Containers: Empty containers of this compound may still contain hazardous residues and vapors.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines. Never reuse empty chemical containers.
By internalizing and consistently applying these procedures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. This compound | 547-63-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.it [fishersci.it]
- 4. aurochemicals.com [aurochemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. mu-intel.com [mu-intel.com]
- 8. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
